2-chloro-N-[(1-hydroxycyclohexyl)methyl]acetamide
Description
Properties
IUPAC Name |
2-chloro-N-[(1-hydroxycyclohexyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClNO2/c10-6-8(12)11-7-9(13)4-2-1-3-5-9/h13H,1-7H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAQTWGAJEWJWAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CNC(=O)CCl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Emerging Potential of 2-chloro-N-[(1-hydroxycyclohexyl)methyl]acetamide Derivatives in Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-chloro-N-acetamide scaffold is a versatile pharmacophore that has garnered significant attention in medicinal chemistry due to its prevalence in a wide array of biologically active compounds. This technical guide provides an in-depth review of a specific subclass: 2-chloro-N-[(1-hydroxycyclohexyl)methyl]acetamide and its derivatives. We will explore the synthetic pathways, analytical characterization, and the burgeoning therapeutic potential of these compounds, with a particular focus on their anticonvulsant and antimicrobial activities. This guide aims to equip researchers and drug development professionals with the foundational knowledge and practical methodologies to advance the exploration of this promising class of molecules.
Introduction: The Significance of the Chloroacetamide Moiety
The chloroacetamide group is a reactive chemical entity that can participate in various chemical transformations, making it a valuable building block in organic synthesis. In the context of drug design, the presence of a chlorine atom can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. It can enhance lipophilicity, facilitate membrane permeability, and act as a leaving group in reactions with biological nucleophiles, potentially leading to covalent modification of target proteins. This reactivity, when appropriately tuned, can be harnessed to design potent and selective therapeutic agents. The incorporation of a (1-hydroxycyclohexyl)methyl substituent introduces a bulky, hydrophilic group that can influence solubility, metabolic stability, and receptor binding interactions.
Synthetic Strategies and Mechanistic Insights
The synthesis of 2-chloro-N-[(1-hydroxycyclohexyl)methyl]acetamide derivatives typically involves the acylation of a primary amine with chloroacetyl chloride or a related activated carboxylic acid derivative. The key starting material is (1-aminomethyl)cyclohexanol, which can be synthesized from cyclohexanone.
Synthesis of the Amine Precursor: (1-aminomethyl)cyclohexanol
A common route to (1-aminomethyl)cyclohexanol is the Strecker synthesis, followed by reduction.
Experimental Protocol: Synthesis of (1-aminomethyl)cyclohexanol
-
Step 1: Cyanohydrin Formation. To a stirred solution of cyclohexanone in a suitable solvent (e.g., ethanol/water), add potassium cyanide (KCN) followed by the dropwise addition of a mineral acid (e.g., HCl) at low temperature (0-5 °C). The reaction mixture is stirred for several hours to allow for the formation of the cyclohexanone cyanohydrin.
-
Step 2: Nitrile Reduction. The resulting cyanohydrin is then reduced to the corresponding primary amine. A common method is to use a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent (e.g., diethyl ether or THF) under an inert atmosphere. The reaction is typically performed at reflux, followed by a careful workup procedure to quench the excess hydride and isolate the (1-aminomethyl)cyclohexanol.
Acylation to Form the 2-chloro-N-[(1-hydroxycyclohexyl)methyl]acetamide
The final step is the N-acylation of the amine precursor with chloroacetyl chloride.
Experimental Protocol: Synthesis of 2-chloro-N-[(1-hydroxycyclohexyl)methyl]acetamide [1][2]
-
Dissolution. Dissolve (1-aminomethyl)cyclohexanol in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), along with a base to act as a proton scavenger. Triethylamine (Et₃N) is a common choice.[1]
-
Acylation. Cool the solution in an ice bath (0-10 °C). Add chloroacetyl chloride dropwise to the stirred solution.[1] The reaction is exothermic and should be controlled.
-
Reaction Monitoring. Allow the reaction to stir for several hours at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup and Purification. Upon completion, the reaction mixture is typically washed with water and brine to remove the triethylamine hydrochloride salt and any unreacted starting materials. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.
Caption: General synthetic workflow for 2-chloro-N-[(1-hydroxycyclohexyl)methyl]acetamide.
Analytical Characterization
The structural elucidation and purity assessment of the synthesized derivatives are crucial for their subsequent biological evaluation. A combination of spectroscopic and chromatographic techniques is employed for this purpose.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the molecular structure. Key signals to look for in ¹H NMR include the singlet for the chloromethyl protons (Cl-CH₂), the multiplet for the cyclohexyl protons, and the broad singlet for the amide N-H proton.
-
Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the compound, confirming its identity.
-
Infrared (IR) Spectroscopy: Useful for identifying characteristic functional groups, such as the C=O stretch of the amide and the O-H stretch of the hydroxyl group.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound.
Biological Activities and Therapeutic Potential
While specific biological data for 2-chloro-N-[(1-hydroxycyclohexyl)methyl]acetamide is not extensively reported in the literature, the activities of structurally similar compounds provide strong indications of its potential therapeutic applications.
Anticonvulsant Activity
A significant body of research points to the anticonvulsant properties of N-substituted acetamides, particularly those with a hydroxycyclohexyl moiety. For instance, a study on trans- and cis-2-(2,6-dimethylphenoxy)-N-(2- or 4-hydroxycyclohexyl)acetamides demonstrated potent anticonvulsant activity in animal models.[3] The racemic trans-2-(2,6-dimethylphenoxy)-N-(2-hydroxycyclohexyl)acetamide was particularly effective in the maximal electroshock (MES) test in mice, with an ED₅₀ of 42.97 mg/kg.[3] The proposed mechanism of action involves the inhibition of voltage-gated sodium channels and the enhancement of GABAergic effects.[3]
Experimental Protocol: Maximal Electroshock (MES) Test [3][4]
-
Animal Model: Male albino mice are commonly used.
-
Compound Administration: The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group receives the solvent only.
-
Electroshock Induction: After a specific pre-treatment time (e.g., 30 or 60 minutes), a high-frequency electrical stimulus is delivered through corneal electrodes to induce a tonic-clonic seizure.
-
Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure. Protection is defined as the absence of this phase.
-
Data Analysis: The dose of the compound that protects 50% of the animals from the tonic hindlimb extension (ED₅₀) is calculated using probit analysis.
Caption: Workflow for the Maximal Electroshock (MES) anticonvulsant assay.
Antimicrobial Activity
The haloacetamide moiety is a known pharmacophore in the development of antimicrobial agents.[5] The electrophilic nature of the α-carbon allows for potential covalent modification of essential microbial enzymes, leading to cell death. The N-substituent plays a crucial role in modulating the compound's selectivity and potency. While direct studies on the antimicrobial properties of 2-chloro-N-[(1-hydroxycyclohexyl)methyl]acetamide are limited, related N-substituted acetamides have shown promising results.[6]
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
-
Preparation of Inoculum: A standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared.
-
Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth).
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37 °C for 24 hours).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Structure-Activity Relationships (SAR)
The biological activity of 2-chloro-N-[(1-hydroxycyclohexyl)methyl]acetamide derivatives is intricately linked to their chemical structure. Key SAR insights from related compounds suggest:
-
The Haloacetamide Moiety: The presence and nature of the halogen are critical for activity. Chloroacetamides often exhibit a good balance of reactivity and stability.
-
The N-Substituent: The size, shape, and polarity of the N-substituent significantly influence potency and selectivity. The (1-hydroxycyclohexyl)methyl group likely contributes to favorable interactions with biological targets and can modulate pharmacokinetic properties.
-
Stereochemistry: For chiral centers, such as in substituted cyclohexyl rings, the stereochemistry can have a profound impact on biological activity, as different stereoisomers may exhibit distinct binding affinities for their targets.
Future Directions and Conclusion
The 2-chloro-N-[(1-hydroxycyclohexyl)methyl]acetamide scaffold represents a promising starting point for the development of novel therapeutic agents. While preliminary evidence from related compounds suggests potential anticonvulsant and antimicrobial activities, further research is warranted to fully elucidate the pharmacological profile of this specific class of derivatives. Future studies should focus on:
-
Synthesis and characterization of a focused library of derivatives to explore the structure-activity relationships in more detail.
-
In-depth biological evaluation against a broader range of targets and disease models.
-
Mechanism of action studies to identify the specific molecular targets of these compounds.
-
Pharmacokinetic and toxicological profiling to assess their drug-like properties.
References
-
Noguchi, T., Hashimoto, Y., Mori, T., & Kano, S. (1968). [Studies on selective toxicity. IX. Relationship between chemical structure and selective antimicrobial activity of haloacetamide derivatives]. Yakugaku zasshi : Journal of the Pharmaceutical Society of Japan, 88(12), 1620–1637. [Link]
-
Obniska, J., Kamiński, K., & Chlebek, I. (2011). Synthesis and anticonvulsant activity of trans- and cis-2-(2,6-dimethylphenoxy)-N-(2- or 4-hydroxycyclohexyl)acetamides and their amine analogs. Archiv der Pharmazie, 344(11), 735–743. [Link]
-
PrepChem.com. (n.d.). Synthesis of (S)-2-chloro-N-[1-(hydroxymethyl)-3-methylbutyl]acetamide. Retrieved from [Link]
-
Singh, S., Kumar, A., & Kumar, V. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Journal of Young Pharmacists, 16(2), 263-269. [Link]
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- 4. Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives – Journal of Young Pharmacists [archives.jyoungpharm.org]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
The Enigmatic Intermediate: A Technical Guide to 2-chloro-N-[(1-hydroxycyclohexyl)methyl]acetamide and its Role in Pharmaceutical Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the intricate landscape of pharmaceutical synthesis, the identification and characterization of novel intermediates are paramount to the development of efficient and scalable manufacturing processes. This technical guide delves into the role of 2-chloro-N-[(1-hydroxycyclohexyl)methyl]acetamide, a compound of interest in the synthesis of valuable active pharmaceutical ingredients (APIs). While direct literature on this specific molecule is sparse, this guide will construct a scientifically grounded hypothesis of its potential utility, drawing parallels with known synthetic transformations and closely related structural analogs. The established synthesis of the widely used mucolytic agent, Ambroxol, will be used as a central case study to illustrate the chemical principles and process considerations relevant to the hypothetical application of this enigmatic intermediate. Through a detailed exploration of reaction mechanisms, experimental protocols, and analytical considerations, this document aims to provide researchers and drug development professionals with a comprehensive framework for understanding and potentially harnessing the synthetic potential of N-substituted chloroacetamides in pharmaceutical manufacturing.
Introduction: The Strategic Importance of N-Substituted Chloroacetamides in Medicinal Chemistry
N-substituted acetamides are a cornerstone of medicinal chemistry, appearing in the structures of numerous APIs and serving as versatile intermediates in their synthesis.[1] The chloroacetamide moiety, in particular, is a potent electrophile, readily undergoing nucleophilic substitution reactions, making it an ideal handle for the construction of carbon-nitrogen and carbon-oxygen bonds. This reactivity profile has been exploited in the synthesis of a wide array of pharmaceuticals.
While a thorough search of the scientific and patent literature did not yield specific information on 2-chloro-N-[(1-hydroxycyclohexyl)methyl]acetamide , its structural features—a reactive chloroacetamide group and a hydroxylated cyclohexylmethyl substituent—suggest a plausible role as an intermediate in the synthesis of molecules possessing a substituted cyclohexyl ring, a common motif in pharmacologically active compounds.
A Hypothetical Role in Pharmaceutical Synthesis: A Plausible Pathway to Ambroxol Analogs
Ambroxol, chemically known as trans-4-[(2-amino-3,5-dibromobenzyl)amino]cyclohexan-1-ol, is a widely used mucolytic agent.[2] Its synthesis has been approached through various routes, often involving the condensation of a substituted benzaldehyde with a cyclohexylamine derivative.[3][4] While the target compound of this guide is not a documented intermediate in established Ambroxol syntheses, we can postulate a logical, albeit hypothetical, synthetic pathway where it could serve as a key building block for Ambroxol analogs.
The core strategy would involve the reaction of 2-chloro-N-[(1-hydroxycyclohexyl)methyl]acetamide with a suitably substituted aniline, such as 2-amino-3,5-dibromobenzylamine, to form the crucial benzylamine linkage.
Hypothetical Reaction Scheme:
Caption: Hypothetical synthesis of an Ambroxol analog.
This nucleophilic substitution reaction, a fundamental transformation in organic synthesis, would be facilitated by a suitable base to neutralize the hydrochloric acid byproduct. The resulting product would be an analog of Ambroxol, featuring an N-acetyl linker. Subsequent hydrolysis of the amide bond could potentially yield the final Ambroxol analog.
Established Synthesis of Ambroxol: A Practical Guide
To provide a robust and practical framework, this section details a well-established synthetic route to Ambroxol hydrochloride. This serves as a validated reference for the types of chemical transformations and reaction conditions employed in the synthesis of structurally related molecules. A common industrial synthesis starts from 2-aminobenzaldehyde.[3]
Overall Synthetic Pathway
The synthesis of Ambroxol hydrochloride from 2-aminobenzaldehyde typically involves three key steps:
-
Reductive Amination: Formation of the Schiff base between 2-aminobenzaldehyde and trans-4-aminocyclohexanol, followed by in-situ reduction.
-
Bromination: Electrophilic aromatic substitution to introduce two bromine atoms onto the benzene ring.
-
Salt Formation: Conversion of the Ambroxol free base to its hydrochloride salt for improved stability and bioavailability.
Caption: Established synthetic pathway for Ambroxol Hydrochloride.
Detailed Experimental Protocols
-
Reaction Setup: To a solution of 2-aminobenzaldehyde (1.0 eq) in methanol, add trans-4-aminocyclohexanol (1.1 eq).
-
Schiff Base Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Reduction: Cool the reaction mixture to 0-5 °C and add sodium borohydride (NaBH4) (1.5 eq) portion-wise, maintaining the temperature below 10 °C.
-
Work-up: After the reaction is complete (monitored by TLC), quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.
-
Extraction: Extract the aqueous residue with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
Purification: The crude product can be purified by column chromatography or recrystallization to yield the desired intermediate.
Causality of Experimental Choices:
-
Methanol as Solvent: It is a good solvent for both reactants and the reducing agent, and its protic nature can facilitate the reaction.
-
Sodium Borohydride as Reducing Agent: It is a mild and selective reducing agent for imines in the presence of other functional groups. The portion-wise addition at low temperature is crucial to control the exothermic reaction and prevent side reactions.
-
Reaction Setup: Dissolve the intermediate from the previous step (1.0 eq) in glacial acetic acid.
-
Bromination: Add a solution of bromine (2.1 eq) in glacial acetic acid dropwise to the reaction mixture at room temperature. The reaction is typically exothermic and may require cooling to maintain the temperature between 20-25 °C.
-
Work-up: Once the reaction is complete, pour the reaction mixture into ice water.
-
Neutralization and Precipitation: Neutralize the solution with a base (e.g., aqueous sodium hydroxide) to precipitate the Ambroxol free base.
-
Isolation: Collect the precipitate by filtration, wash with water until neutral, and dry under vacuum.
Causality of Experimental Choices:
-
Glacial Acetic Acid as Solvent: It is a suitable solvent for the bromination reaction and can activate the bromine.
-
Dropwise Addition of Bromine: This allows for better control of the reaction rate and temperature, minimizing the formation of over-brominated byproducts.
-
Dissolution: Dissolve the Ambroxol free base in a suitable solvent, such as isopropanol or ethanol.
-
Acidification: Add a solution of hydrochloric acid (e.g., concentrated HCl or HCl gas in a solvent) dropwise with stirring until the pH reaches the desired acidic range (typically pH 1-2).
-
Crystallization: Cool the solution to induce crystallization of Ambroxol hydrochloride.
-
Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Causality of Experimental Choices:
-
Choice of Solvent: The solvent should be one in which the free base is soluble, but the hydrochloride salt has limited solubility, facilitating precipitation.
-
Controlled Acidification: This ensures the formation of the desired salt without degradation of the product.
Physicochemical and Safety Data of a Related Intermediate: 2-Chloro-N-cyclohexylacetamide
In the absence of data for the target compound, we present the known properties of a structurally similar and commercially available intermediate, 2-chloro-N-cyclohexylacetamide.[5] This information can serve as a useful surrogate for estimating the properties and handling requirements of 2-chloro-N-[(1-hydroxycyclohexyl)methyl]acetamide.
| Property | Value | Reference |
| Molecular Formula | C8H14ClNO | [5] |
| Molecular Weight | 175.66 g/mol | [5] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 94-98 °C | |
| Solubility | Soluble in organic solvents such as methanol and dichloromethane. |
Safety and Handling:
-
Hazard Statements: Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.
-
Precautionary Measures: Wear protective gloves, protective clothing, and eye/face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.
Conclusion
While 2-chloro-N-[(1-hydroxycyclohexyl)methyl]acetamide remains an undocumented intermediate in the accessible scientific literature, its chemical structure suggests a plausible and intriguing role in the synthesis of pharmaceutical compounds, particularly analogs of Ambroxol. This technical guide has provided a hypothetical framework for its application, grounded in the fundamental principles of organic chemistry. Furthermore, by presenting a detailed and validated synthetic route to Ambroxol hydrochloride, complete with experimental protocols and justifications for procedural choices, we have offered a practical and insightful resource for researchers in the field of pharmaceutical development. The exploration of such novel intermediates, even hypothetically, is a crucial exercise in the continuous pursuit of innovative and efficient drug manufacturing processes. Further research into the synthesis and reactivity of 2-chloro-N-[(1-hydroxycyclohexyl)methyl]acetamide is warranted to fully elucidate its potential as a valuable building block in medicinal chemistry.
References
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Quick Company. A Process For The Preparation Of Ambroxol. Retrieved from [Link]
- Latli, B., et al. (2009). Synthesis of labeled ambroxol and its major metabolites. Journal of Labelled Compounds and Radiopharmaceuticals, 53(1), 15-23.
- Li, M. (2013). Synthesis method of ambroxol hydrochloride compound.
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Patsnap Eureka. (2018, December 28). Preparation method for ambroxol hydrochloride intermediate 3,5-dibromo-2-aminobenzoic acid. Retrieved from [Link]
-
PubChem. 2-Chloro-N-cyclohexylacetamide. Retrieved from [Link]
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ResearchGate. Scheme 8 for the synthesis of Ambroxol Hydrochloride. Retrieved from [Link]
-
Patsnap Synapse. (2024, June 14). What is Acetamide used for? Retrieved from [Link]
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A Methodological and Theoretical Guide to Determining the Solubility of 2-chloro-N-[(1-hydroxycyclohexyl)methyl]acetamide in Organic Solvents
Introduction: The Critical Role of Solubility Data
In pharmaceutical and chemical industries, understanding the solubility of a compound is fundamental.[2][4] For a target molecule like 2-chloro-N-[(1-hydroxycyclohexyl)methyl]acetamide, which serves as a potential intermediate or API, its solubility profile in various organic solvents dictates the efficiency of several key unit operations:
-
Crystallization and Purification: The selection of an appropriate solvent system is paramount for effective purification.[1][3] An ideal solvent will exhibit high solubility at elevated temperatures and low solubility at ambient or cool temperatures, maximizing the yield and purity of the crystallized product.[1]
-
Process Development: Knowledge of solubility is essential for designing robust reaction and workup conditions, preventing precipitation in transfer lines, and optimizing volumetric productivity.[1]
-
Formulation: For drug formulation, solubility directly influences bioavailability and the choice of delivery vehicle.[2][4][5]
Given the absence of published data for this specific compound, this guide provides the necessary theoretical and practical framework to empower researchers to generate high-quality, reliable solubility data in-house.
Foundational Principles: Solute, Solvents, and Solubility
The principle of "like dissolves like" provides a qualitative prediction of solubility.[6] The polarity of 2-chloro-N-[(1-hydroxycyclohexyl)methyl]acetamide, which contains polar functional groups (hydroxyl, amide) and a non-polar hydrocarbon backbone (cyclohexyl ring), suggests its solubility will vary significantly across different organic solvents.
Table 1: Representative Organic Solvents for Solubility Screening
| Solvent Class | Example(s) | Key Properties | Rationale for Inclusion |
| Protic | Methanol, Ethanol, Isopropanol | Hydrogen bond donors/acceptors | Potential for strong interaction with the solute's hydroxyl and amide groups. |
| Aprotic Polar | Acetone, Acetonitrile, Ethyl Acetate, Dimethylformamide (DMF) | Hydrogen bond acceptors, high dipole moment | Can solvate the polar regions of the solute. |
| Aprotic Non-polar | Toluene, Hexane | Low dipole moment, van der Waals forces | Useful for defining the lower limits of solubility and for anti-solvent applications. |
Experimental Protocol: Isothermal Gravimetric Determination of Solubility
The isothermal gravimetric method is a reliable and accurate technique for measuring solid-liquid equilibrium (SLE).[5][7][8][9] It involves equilibrating a suspension of the solute in the solvent at a constant temperature, followed by quantitative analysis of the saturated liquid phase.[5][7]
Step-by-Step Methodology
-
Preparation of Saturated Solution:
-
Add an excess amount of 2-chloro-N-[(1-hydroxycyclohexyl)methyl]acetamide to a known mass of the selected solvent in a sealed, temperature-controlled vessel (e.g., a jacketed glass reactor).
-
Stir the resulting slurry vigorously at a constant, defined temperature (e.g., 298.15 K) for a sufficient duration (typically >24 hours) to ensure equilibrium is reached. The presence of undissolved solid is necessary to confirm saturation.[5][7]
-
-
Sample Collection and Filtration:
-
Once equilibrium is established, cease agitation and allow the excess solid to settle for a short period (e.g., 1-2 hours) at the same constant temperature.
-
Carefully withdraw a sample of the supernatant using a pre-heated syringe fitted with a suitable filter (e.g., 0.45 µm PTFE) to prevent any solid particles from being collected.
-
-
Gravimetric Analysis:
-
Dispense the filtered, saturated solution into a pre-weighed container (e.g., evaporating dish or glass vial).[7]
-
Record the total mass of the container and the saturated solution (m₂).
-
Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature below the solute's decomposition point) until a constant mass is achieved.[5][7]
-
Record the final mass of the container with the dry solute residue (m₃).[7]
-
Data Calculation
The mole fraction solubility (x₁) is a temperature-dependent value and is calculated as follows:
-
Mass of solute (m_solute): m₃ - m₁ (where m₁ is the mass of the empty container)
-
Mass of solvent (m_solvent): m₂ - m₃
-
Moles of solute (n_solute): m_solute / M₁ (where M₁ is the molar mass of the solute)
-
Moles of solvent (n_solvent): m_solvent / M₂ (where M₂ is the molar mass of the solvent)
-
Mole Fraction (x₁): n_solute / (n_solute + n_solvent)
This procedure should be repeated at various temperatures (e.g., in 5 K increments from 278.15 K to 318.15 K) to construct a complete solubility curve for each solvent.
Experimental Workflow Diagram
Caption: Workflow for Isothermal Gravimetric Solubility Determination.
Thermodynamic Modeling and Data Correlation
Raw experimental data is most valuable when correlated with established thermodynamic models. These models smooth the data and allow for interpolation at temperatures not experimentally measured.
Modified Apelblat Equation
The semi-empirical modified Apelblat equation is widely used to correlate solid-liquid equilibrium data due to its simplicity and accuracy.[10][11][12][13][14] It relates the mole fraction solubility (x₁) to the absolute temperature (T):
ln(x₁) = A + B/T + C·ln(T)
Where A, B, and C are empirical parameters determined by fitting the equation to the experimental data. Parameter B is related to the enthalpy of solution, while A and C are constants that adjust for the effect of temperature on activity coefficients.[12]
Data Presentation
The generated experimental data and the correlated values from the Apelblat model should be presented in a clear, tabular format for each solvent.
Table 2: Template for Solubility Data of 2-chloro-N-[(1-hydroxycyclohexyl)methyl]acetamide in [Solvent Name]
| Temperature (K) | Experimental Mole Fraction (x_exp) | Calculated Mole Fraction (x_cal) |
| 278.15 | (data) | (data) |
| 283.15 | (data) | (data) |
| 288.15 | (data) | (data) |
| 293.15 | (data) | (data) |
| 298.15 | (data) | (data) |
| 303.15 | (data) | (data) |
| ... | ... | ... |
| Calculated using the fitted modified Apelblat equation. |
Interpretation and Practical Application
The resulting solubility curves are powerful tools for process optimization.
-
Solvent Selection for Crystallization: A solvent demonstrating a steep slope on its solubility vs. temperature curve is ideal for cooling crystallization, as a small temperature drop will result in a significant yield of precipitated solid.[1]
-
Co-solvent/Anti-solvent Systems: Data from multiple solvents can be used to design co-solvent or anti-solvent crystallization processes.[14] For instance, a solvent in which the compound is highly soluble can be mixed with an anti-solvent (in which it is poorly soluble) to induce precipitation.
-
Risk Assessment: Knowing the solubility at various process temperatures helps in identifying and mitigating the risk of unintended precipitation in equipment, which can cause blockages and operational failures.
Logical Relationship Diagram
Caption: From Experimental Data to Practical Process Applications.
Conclusion
While specific solubility data for 2-chloro-N-[(1-hydroxycyclohexyl)methyl]acetamide is not currently in the public domain, this guide provides the complete methodological and theoretical framework necessary for its determination and application. By employing the isothermal gravimetric method and correlating the results with the modified Apelblat model, researchers can generate the high-quality data essential for informed solvent selection, process optimization, and robust drug development. This foundational data is a prerequisite for advancing any chemical entity from the laboratory to production.
References
-
Title: Determination of Solubility by Gravimetric Method Source: Pharmaxchange.info URL: [Link]
-
Title: The importance of solubility and how to collect it using dynamic methods Source: Technobis URL: [Link]
-
Title: Procedure For Determining Solubility of Organic Compounds Source: Scribd URL: [Link]
-
Title: Determination of solubility by gravimetric method: A brief review Source: National Journal of Pharmaceutical Sciences URL: [Link]
-
Title: Solubility test for Organic Compounds Source: aoc.edu.in URL: [Link]
-
Title: Experiment: Solubility of Organic & Inorganic Compounds Source: Grossmont College URL: [Link]
-
Title: Thermodynamic models for determination of the solid-liquid equilibrium of oxytocin in (acetonitrile+acetone) binary solvent mixtures Source: ResearchGate URL: [Link]
-
Title: The Importance of Solubility for New Drug Molecules Source: Biomedical and Pharmacology Journal URL: [Link]
-
Title: DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES Source: Innopharm1.rss.com URL: [Link]
-
Title: Drug Solubility: Importance and Enhancement Techniques Source: PMC (PubMed Central) URL: [Link]
-
Title: Pharmaceutical Crystallization in drug development Source: Syrris URL: [Link]
-
Title: Thermodynamic models for determination of solid-liquid equilibrium of the 4-methoxybenzoic acid in different solvents with solubility parameters and interaction energy aided analyses Source: ResearchGate URL: [Link]
-
Title: Solubility of Organic Compounds Source: Carleton University URL: [Link]
-
Title: Gravimetric method of analysis Source: Slideshare URL: [Link]
-
Title: Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review Source: Biointerface Research in Applied Chemistry URL: [Link]
-
Title: 8: Gravimetric Methods Source: Chemistry LibreTexts URL: [Link]
-
Title: Solubility Measurement and Thermodynamic Model Correlation of Baclofen in 12 Pure Organic Solvents Source: Journal of Chemical & Engineering Data (ACS Publications) URL: [Link]
-
Title: Solubility Determination and Comprehensive Analysis of the New Heat-Resistant Energetic Material TNBP Source: PMC (PubMed Central) URL: [Link]
Sources
- 1. crystallizationsystems.com [crystallizationsystems.com]
- 2. biomedpharmajournal.org [biomedpharmajournal.org]
- 3. syrris.com [syrris.com]
- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmajournal.net [pharmajournal.net]
- 6. chem.ws [chem.ws]
- 7. uomus.edu.iq [uomus.edu.iq]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. msesupplies.com [msesupplies.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. biointerfaceresearch.com [biointerfaceresearch.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Solubility Determination and Comprehensive Analysis of the New Heat-Resistant Energetic Material TNBP - PMC [pmc.ncbi.nlm.nih.gov]
Reactivity of alpha-chloroacetamide moiety in 2-chloro-N-[(1-hydroxycyclohexyl)methyl]acetamide
The following technical guide provides an in-depth analysis of the reactivity, mechanistic behavior, and experimental characterization of the
This guide is structured for researchers utilizing this compound as a covalent warhead in Targeted Covalent Inhibitor (TCI) design or as a chemical probe in Activity-Based Protein Profiling (ABPP).
Part 1: Molecular Architecture & Mechanistic Core
The Electrophilic Warhead: -Chloroacetamide
The core reactive unit of this molecule is the
-
Mechanism: The nucleophile (typically a thiolate anion,
) attacks the -carbon, displacing the chloride ion. -
Transition State: The reaction proceeds through a trigonal bipyramidal transition state where the incoming nucleophile and the leaving group (chloride) are
apart. -
Electronic Activation: The adjacent carbonyl group (
) withdraws electron density from the -carbon via induction, lowering the LUMO energy and making it highly susceptible to nucleophilic attack.
The Scaffold Influence: (1-Hydroxycyclohexyl)methyl
The N-substituent distinguishes this specific molecule from generic chloroacetamides.
-
Structure:
. -
Steric Modulation: The bulky cyclohexane ring is separated from the amide nitrogen by a single methylene spacer. This provides "local" steric bulk that can improve selectivity by preventing the warhead from accessing buried or sterically restricted cysteines that smaller probes (e.g., chloroacetamide itself) might label promiscuously.
-
Hydroxyl Group Effect (Geminal Substitution): The tertiary hydroxyl group at the C1 position of the cyclohexane ring introduces a hydrogen bond donor/acceptor site.
-
Intramolecular H-Bonding: The hydroxyl proton may H-bond with the amide carbonyl oxygen. This locks the conformation, potentially reducing the entropic penalty of binding to a protein target.
-
Solubility: The polar -OH group significantly enhances aqueous solubility compared to a simple cyclohexylmethyl analog, which is critical for maintaining high concentrations in cytosolic assays without precipitation.
-
Reaction Pathway Diagram
The following diagram illustrates the specific alkylation pathway of a cysteine thiolate by 2-chloro-N-[(1-hydroxycyclohexyl)methyl]acetamide.
Caption: S_N2 reaction trajectory of the chloroacetamide warhead. The 1-hydroxycyclohexyl tail (Scaffold Influence) modulates solubility and steric access but does not participate directly in bond formation.
Part 2: Experimental Protocols for Reactivity Assessment
To validate the utility of this compound, one must establish its Intrinsic Reactivity Index . This distinguishes "specific binders" from "promiscuous alkylators."
The Glutathione (GSH) Half-Life Assay
This is the gold-standard assay for benchmarking electrophilic warheads.
Objective: Determine
Protocol:
-
Preparation:
-
Prepare a 10 mM stock of 2-chloro-N-[(1-hydroxycyclohexyl)methyl]acetamide in DMSO.
-
Prepare a 20 mM stock of reduced L-Glutathione (GSH) in PBS (pH 7.4).
-
Internal Standard: Indomethacin or Warfarin (10 µM).
-
-
Incubation:
-
Mix Compound (final 50 µM) + GSH (final 500 µM) in PBS (pH 7.4) at 37°C. (1:10 ratio ensures pseudo-first-order kinetics).
-
Total volume: 1 mL per time point.
-
-
Sampling:
-
Extract aliquots at
min. -
Quench immediately with 1% Formic Acid in Acetonitrile (stops the reaction).
-
-
Analysis:
-
Analyze via LC-MS/MS (monitor parent ion depletion).
-
Plot
vs. time. -
Slope =
. - .
-
Intrinsic Reactivity Data Interpretation Table
| Reactivity Class | GSH | Interpretation for Drug Discovery |
| Hyper-Reactive | < 20 min | High Toxicity Risk. Likely to deplete cellular GSH and cause oxidative stress. Unsuitable for systemic administration. |
| Moderate | 1 - 6 hours | Ideal TCI Candidate. Stable enough to circulate; reacts primarily when positioned by the scaffold into a binding pocket (Proximity Effect). |
| Latent | > 24 hours | Low Potency. Requires significant activation by the protein environment (e.g., oxyanion hole) to form a bond. |
Part 3: Labeling Efficiency & Selectivity Workflow
Once intrinsic reactivity is established, the compound's ability to label specific proteins must be assessed.
Gel-Based ABPP (Activity-Based Protein Profiling)
If the compound is being used as a probe, it can be functionalized with a click-handle (alkyne) or used in a competition assay. Since the structure provided does not have an alkyne, a Competition ABPP format is required.
Workflow Diagram:
Caption: Competitive ABPP workflow. The molecule blocks specific cysteines, preventing subsequent labeling by a general fluorescent probe.
Critical Control: Stability Check
Chloroacetamides can hydrolyze in aqueous buffer over prolonged periods, generating the inactive hydroxyacetamide species.
-
Check: Run a 24-hour stability test in PBS (no GSH) via LC-MS.
-
Expectation: < 5% degradation over 24 hours. If degradation is high, the data from biological assays will be confounded by the loss of effective concentration.
Part 4: Safety & Handling (Material Safety)
While 2-chloro-N-[(1-hydroxycyclohexyl)methyl]acetamide is a specific research compound, it shares the hazard profile of the general
-
Skin Sensitization: Highly likely. Chloroacetamides are potent sensitizers (R43). They haptenize skin proteins by alkylating cysteine residues in keratin.
-
Protocol: Double-glove (Nitrile) and handle only in a fume hood.
-
-
Ocular Toxicity: Irritating to mucous membranes.
-
Inactivation: Spills should be treated with an excess of aqueous sodium thiosulfate or glutathione to quench the electrophile before disposal.
References
-
Covalent Warhead Mechanisms
-
Title: Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development.[1]
- Source: Frontiers in Chemistry / PMC.
- Significance: Establishes the SN2 mechanism and utility of -chloroacetamides in Fragment-Based Drug Discovery (FBDD).
-
-
GSH Reactivity Protocols
-
Proteomic Profiling (ABPP)
-
Title: Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery.[4]
- Source: Molecules (MDPI).
- Significance: Discusses the correlation between intrinsic reactivity and proteomic selectivity.
-
-
General Chemical Data
- Title: 2-Chloro-N-methylacetamide (Analogous Core Structure D
- Source: NIST Chemistry WebBook.
- Significance: Provides IR/MS spectral data for the core chloroacetamide moiety used for structural valid
Sources
- 1. researchgate.net [researchgate.net]
- 2. Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cysteine-reactive covalent chloro-N-acetamide ligands induce ferroptosis mediated cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-chloro-N-[(1-hydroxycyclohexyl)methyl]acetamide
Introduction: The Significance of the N-Chloroacetyl Moiety in Drug Discovery
The synthesis of 2-chloro-N-[(1-hydroxycyclohexyl)methyl]acetamide represents a key transformation in medicinal chemistry and drug development. The resulting molecule incorporates a reactive N-chloroacetyl group, a versatile pharmacophore and synthetic handle. This moiety is frequently employed as a covalent warhead in targeted therapies, enabling the formation of stable bonds with specific amino acid residues in protein targets. Furthermore, the α-chloro position provides a convenient site for subsequent nucleophilic substitution, allowing for the construction of more complex molecular architectures and the exploration of broader chemical space in the pursuit of novel therapeutic agents. This document provides a comprehensive guide to the reaction conditions, underlying mechanistic principles, and detailed protocols for the efficient and selective N-acylation of 1-(aminomethyl)cyclohexanol to yield the target compound.
Reaction Mechanism and Theoretical Framework
The N-acylation of a primary amine with an acyl chloride, such as chloroacetyl chloride, proceeds through a well-established nucleophilic addition-elimination mechanism .[1][2][3][4] The reaction is initiated by the nucleophilic attack of the lone pair of electrons on the nitrogen atom of 1-(aminomethyl)cyclohexanol onto the electrophilic carbonyl carbon of chloroacetyl chloride. This leads to the formation of a transient tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and eliminating the chloride ion as a leaving group. This process generates the desired amide product and one equivalent of hydrochloric acid (HCl).
To drive the reaction to completion and prevent the protonation of the starting amine by the generated HCl, a base is typically employed to act as an acid scavenger.[5][6] The choice of base and solvent system is critical for optimizing the reaction yield and minimizing side products.
Diagram of the Reaction Mechanism
Caption: Nucleophilic addition-elimination mechanism for N-acylation.
Optimized Reaction Conditions: A Comparative Analysis
Several methodologies can be successfully employed for the synthesis of 2-chloro-N-[(1-hydroxycyclohexyl)methyl]acetamide. The selection of the most appropriate protocol depends on factors such as scale, desired purity, and environmental considerations. Below is a summary of viable reaction conditions, followed by detailed protocols.
| Protocol | Solvent System | Base | Temperature (°C) | Typical Reaction Time | Key Advantages |
| A: Aqueous Biphasic (Schotten-Baumann) | Dichloromethane/Water | Sodium Hydroxide or Sodium Carbonate | 0 - 25 | 1 - 4 hours | Robust, scalable, excellent for neutralizing HCl.[5][7][8] |
| B: Anhydrous Organic | Acetonitrile or THF | Triethylamine (TEA) or DBU | 0 - 25 | 1 - 6 hours | Good for substrates sensitive to water; easy workup.[1][9] |
| C: "Green" Aqueous Buffer | Phosphate Buffer (pH 7.4) | None (Buffer acts as base) | Room Temperature | 15 - 30 minutes | Environmentally friendly, rapid, high chemoselectivity for amino alcohols.[3][9][10] |
Experimental Protocols
Protocol A: Aqueous Biphasic (Schotten-Baumann) Conditions
This classic and robust method is highly effective for the N-acylation of amines.
Materials:
-
1-(aminomethyl)cyclohexanol (1.0 eq)
-
Chloroacetyl chloride (1.1 eq)
-
Dichloromethane (DCM)
-
Sodium hydroxide (2.0 eq) or Sodium Carbonate (2.0 eq)
-
Water
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-(aminomethyl)cyclohexanol in dichloromethane.
-
In a separate beaker, prepare a solution of sodium hydroxide or sodium carbonate in water.
-
Combine the organic and aqueous solutions in the reaction flask and cool the mixture to 0°C in an ice bath with vigorous stirring.
-
Dissolve chloroacetyl chloride in a small amount of dichloromethane and add it to a dropping funnel.
-
Add the chloroacetyl chloride solution dropwise to the biphasic mixture over 30 minutes, ensuring the temperature remains below 10°C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization (e.g., from ethyl acetate/hexanes) or column chromatography on silica gel.
Protocol B: Anhydrous Organic Conditions
This method is suitable for reactions where the presence of water is undesirable.
Materials:
-
1-(aminomethyl)cyclohexanol (1.0 eq)
-
Chloroacetyl chloride (1.1 eq)
-
Anhydrous Acetonitrile or Tetrahydrofuran (THF)
-
Triethylamine (TEA) (2.1 eq) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, nitrogen atmosphere
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add 1-(aminomethyl)cyclohexanol and anhydrous acetonitrile or THF.
-
Add triethylamine or DBU to the solution and cool the mixture to 0°C in an ice bath.
-
Add chloroacetyl chloride dropwise to the stirred solution, maintaining the temperature below 10°C.[1]
-
After the addition, allow the reaction to warm to room temperature and stir for 1-6 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with 1M HCl, saturated sodium bicarbonate solution, and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent in vacuo.
-
Purify the residue by column chromatography or recrystallization.
Protocol C: "Green" Synthesis in Aqueous Phosphate Buffer
This environmentally benign protocol offers high chemoselectivity for the N-acylation of amino alcohols, minimizing the potential for O-acylation.[9][10]
Materials:
-
1-(aminomethyl)cyclohexanol (1.0 eq)
-
Chloroacetyl chloride (1.1 eq)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Round-bottom flask, magnetic stirrer
Procedure:
-
Dissolve 1-(aminomethyl)cyclohexanol in 0.1 M phosphate buffer (pH 7.4) in a round-bottom flask with stirring at room temperature.[3]
-
Add chloroacetyl chloride dropwise to the stirring solution.
-
Continue to stir the reaction mixture at room temperature. The reaction is typically complete within 15-30 minutes.
-
If the product precipitates, collect it by filtration and wash with cold water.
-
If the product remains in solution, extract the mixture with ethyl acetate.
-
Wash the organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The product obtained is often of high purity, but can be further purified by recrystallization if necessary.
Experimental Workflow Diagram
Caption: General experimental workflow for N-acylation.
Product Purification and Characterization
Purification:
-
Recrystallization: For solid products, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes, ethanol/water) is an effective purification method.[11]
-
Column Chromatography: If the product is an oil or if recrystallization is ineffective, purification by silica gel column chromatography using a gradient of ethyl acetate in hexanes is recommended.
Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect to see a characteristic singlet for the two protons of the -CH₂Cl group, typically in the range of δ 4.0-4.2 ppm. The protons of the cyclohexyl ring will appear as a series of multiplets. A broad singlet corresponding to the N-H proton and a singlet for the O-H proton will also be present.
-
¹³C NMR: The carbonyl carbon of the amide will appear around δ 165-170 ppm. The carbon of the -CH₂Cl group will be in the region of δ 40-45 ppm.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show the molecular ion peak [M+H]⁺ and/or [M+Na]⁺ corresponding to the calculated molecular weight of the product.
-
Infrared (IR) Spectroscopy: Look for a strong absorption band for the amide C=O stretch around 1640-1680 cm⁻¹ and an N-H stretch around 3300-3500 cm⁻¹.
-
Melting Point (MP): A sharp melting point range for a crystalline solid is indicative of high purity.
Safety Precautions
-
Chloroacetyl chloride is highly corrosive, a lachrymator, and reacts violently with water. Handle it with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Organic solvents such as dichloromethane, acetonitrile, and THF are flammable and should be handled away from ignition sources.
-
Bases like sodium hydroxide and triethylamine are corrosive and should be handled with care.
Conclusion
The N-acylation of 1-(aminomethyl)cyclohexanol with chloroacetyl chloride is a versatile and fundamental reaction for the synthesis of valuable intermediates in drug discovery. By understanding the underlying mechanism and carefully selecting the reaction conditions, researchers can achieve high yields of the desired product, 2-chloro-N-[(1-hydroxycyclohexyl)methyl]acetamide, with excellent purity. The protocols outlined in this application note provide a range of options, from traditional robust methods to more modern, environmentally conscious approaches, catering to the diverse needs of the research and drug development community.
References
-
SATHEE. Chemistry Schotten Baumann Reaction. [Link]
-
Organic Chemistry Portal. Schotten-Baumann Reaction. [Link]
-
Sparkl. Revision Notes - Reaction of Amines with Acyl Chlorides | Nitrogen Compounds | Chemistry - 9701 | AS & A Level. [Link]
-
Chemistry LibreTexts. Reactions of Acyl Chlorides with Primary Amines. [Link]
-
Organic Syntheses. chloroacetamide. [Link]
-
Wikipedia. Schotten–Baumann reaction. [Link]
-
Balaji, B. S., & Dalal, N. (2018). An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. Phosphorus, Sulfur, and Silicon and the Related Elements, 194(4), 366-373. [Link]
-
ResearchGate. An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. [Link]
Sources
- 1. 2-CHLORO-N-CYCLOHEXYL-ACETAMIDE synthesis - chemicalbook [chemicalbook.com]
- 2. lookchem.com [lookchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chembk.com [chembk.com]
- 5. CAS 2041-57-8: 1-(Aminomethyl)cyclohexanemethanol [cymitquimica.com]
- 6. WO2019146508A1 - Method for producing 2-chloroacetoacetamide - Google Patents [patents.google.com]
- 7. CAS 4000-72-0: 1-(Aminomethyl)cyclohexanol | CymitQuimica [cymitquimica.com]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Organic Syntheses Procedure [orgsyn.org]
Using 2-chloro-N-[(1-hydroxycyclohexyl)methyl]acetamide in medicinal chemistry
Application Note: High-Performance Synthesis of Spiro-Morpholinone Scaffolds via 2-Chloro-N-[(1-hydroxycyclohexyl)methyl]acetamide
Executive Summary
In modern drug discovery, the transition from flat, aromatic-heavy molecules to three-dimensional,
Its primary utility lies in the synthesis of Spiro[cyclohexane-1,2'-morpholin]-3'-one , a privileged scaffold that offers conformational restriction and metabolic stability. Furthermore, the compound’s
This guide provides a rigorous technical roadmap for synthesizing, handling, and cyclizing this compound, grounded in physical organic chemistry principles.
Structural Logic & Mechanism
The "Gem-Dialkyl" Advantage (Thorpe-Ingold Effect)
The structural design of 2-chloro-N-[(1-hydroxycyclohexyl)methyl]acetamide is not arbitrary. The bulky cyclohexane ring attached to the reaction center exerts the Thorpe-Ingold Effect (gem-dialkyl effect).
-
Mechanism: The steric bulk of the cyclohexane ring compresses the bond angle between the hydroxyl nucleophile and the chloroacetamide electrophile.
-
Result: This pre-organizes the molecule for cyclization, significantly increasing the rate of intramolecular ring closure compared to linear amino-alcohol analogs. This ensures high yields of the spiro-morpholinone product with minimal polymerization side reactions.
Pathway Visualization
The following diagram illustrates the dual utility of the compound: Pathway A (Cyclization to Scaffold) and Pathway B (Covalent Warhead Activity).
Figure 1: Divergent synthetic pathways. The intermediate can be cyclized to form a spiro-morpholinone scaffold (Pathway A) or used as an electrophilic trap for biological thiols (Pathway B).
Experimental Protocols
Protocol A: Synthesis of the Intermediate
Objective: Selective N-acylation of 1-(aminomethyl)cyclohexanol without reacting with the tertiary hydroxyl group.
-
Reagents:
-
1-(Aminomethyl)cyclohexanol (1.0 equiv)
-
Chloroacetyl chloride (1.1 equiv)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 equiv)
-
Dichloromethane (DCM), anhydrous.
-
-
Procedure:
-
Setup: Flame-dry a round-bottom flask and purge with Nitrogen (
). Dissolve 1-(aminomethyl)cyclohexanol in anhydrous DCM (0.2 M concentration). Add TEA. -
Cooling (Critical): Cool the solution to -10°C using an ice/salt bath. Rationale: Low temperature suppresses the reactivity of the tertiary alcohol, ensuring chemoselectivity for the amine.
-
Addition: Add chloroacetyl chloride dropwise over 30 minutes. Maintain internal temperature < 0°C.
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) for 1 hour.
-
Workup: Quench with saturated
. Extract with DCM. Wash organics with 1M HCl (to remove unreacted amine) and Brine. Dry over . -
Purification: Recrystallization from Hexane/EtOAc is preferred over column chromatography to avoid hydrolysis on silica.
-
Protocol B: Cyclization to Spiro-Morpholinone
Objective: Intramolecular Williamson ether synthesis to form the morpholine ring.
-
Reagents:
-
2-chloro-N-[(1-hydroxycyclohexyl)methyl]acetamide (Intermediate from Protocol A)
-
Sodium Hydride (NaH, 60% in oil) (1.5 equiv) or Potassium tert-butoxide (KOtBu).
-
THF (anhydrous) or Toluene.
-
-
Procedure:
-
Deprotonation: Suspend NaH in anhydrous THF under
at 0°C. -
Addition: Add the intermediate (dissolved in minimal THF) dropwise to the base suspension. Caution: Hydrogen gas evolution.
-
Cyclization: Stir at RT for 30 minutes, then heat to reflux (66°C) for 2–4 hours.
-
Monitoring: Monitor by TLC or LCMS. Disappearance of the starting material and formation of a less polar spot indicates cyclization.
-
-
Quench: Cool to 0°C. Carefully add water or saturated
to quench excess hydride. -
Isolation: Extract with EtOAc. The product, Spiro[cyclohexane-1,2'-morpholin]-3'-one , is typically a stable solid.
-
Protocol C: Covalent Reactivity Profiling (GSH Assay)
Objective: Determine the electrophilic stability if using the uncyclized intermediate as a drug fragment.
-
Concept: The
-chloroacetamide is a "warhead." Its reactivity must be tuned—too reactive causes toxicity; too stable causes inactivity. -
Method:
-
Incubate compound (10
M) with Glutathione (GSH, 500 M) in Phosphate Buffer (pH 7.4) at 37°C. -
Measure the disappearance of the parent compound via HPLC-UV or LC-MS at time points (0, 15, 30, 60 min).
-
Target Profile: A half-life (
) of >120 minutes suggests a "tunable" warhead suitable for targeted covalent inhibition. A < 15 minutes indicates high promiscuity/toxicity risk.
-
Data Presentation & Analysis
Table 1: Optimization of Cyclization Conditions Comparison of base/solvent systems for the synthesis of Spiro[cyclohexane-1,2'-morpholin]-3'-one.
| Entry | Base (Equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| 1 | TEA (2.0) | DCM | 25 | 24 | <5 | Base too weak for OH deprotonation. |
| 2 | KOH (2.0) | EtOH | 78 | 4 | 45 | Significant hydrolysis side-product. |
| 3 | NaH (1.5) | THF | 66 | 2 | 92 | Optimal. Clean conversion. |
| 4 | KOtBu (1.2) | t-BuOH | 40 | 1 | 88 | Faster, but requires strict anhydrous conditions. |
Safety & Handling
-
Alkylating Hazard:
-Chloroacetamides are potent alkylating agents. They can react with DNA and proteins.-
Protocol: Always handle in a fume hood. Double-glove (Nitrile).
-
Decontamination: Spills should be treated with a solution of 10% ammonia or 1M NaOH to hydrolyze the chloride before cleaning.
-
-
Skin Sensitization: High risk of contact dermatitis.
References
-
Spiro-Morpholinone Synthesis
-
Source: Kikelj, D. et al. "Synthesis and Biological Activities of Morpholines."[1] Topics in Heterocyclic Chemistry, 2012.
- Relevance: Defines the general cyclization strategy for 2-aminoalcohols and chloroacetyl chloride.
-
-
Thorpe-Ingold Effect in Spirocycles
- Source: Beesley, R. M., Ingold, C. K., & Thorpe, J. F. "The formation and stability of spiro-compounds." Journal of the Chemical Society, Transactions, 1915.
- Relevance: Foundational theory explaining the accelerated cyclization of cyclohexane-substituted intermedi
-
Covalent Warhead Reactivity
- Source: Gehringer, M., & Laufer, S. A. "Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors." Journal of Medicinal Chemistry, 2019.
- Relevance: protocols for assessing -chloroacetamide reactivity (GSH assays).
-
Tiffeneau-Demjanov Rearrangement (Precursor Synthesis)
- Source: Smith, P. A. S., & Baer, D. R. "The Demjanov and Tiffeneau-Demjanov Ring Expansions." Organic Reactions, 1960.
- Relevance: Describes the synthesis of the starting material 1-(aminomethyl)
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 2-chloro-N-[(1-hydroxycyclohexyl)methyl]acetamide
Welcome to the Technical Support Center for the purification of 2-chloro-N-[(1-hydroxycyclohexyl)methyl]acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this valuable intermediate in high purity. Drawing from established principles of organic chemistry and extensive field experience, this document will explain the causality behind experimental choices, ensuring a robust and reproducible purification process.
I. Understanding the Molecule and Potential Impurities
2-chloro-N-[(1-hydroxycyclohexyl)methyl]acetamide is a bifunctional molecule containing a hydrophilic hydroxycyclohexyl moiety and a reactive chloroacetamide group. Its synthesis typically involves the acylation of 1-(aminomethyl)cyclohexan-1-ol with chloroacetyl chloride, often under Schotten-Baumann conditions.[1][2][3] Understanding the starting materials and reaction mechanism is crucial for anticipating potential impurities.
Diagram: Synthesis and Potential Impurities
Caption: Synthetic route and common impurities.
Common Impurities to Consider:
-
Unreacted 1-(aminomethyl)cyclohexan-1-ol: Due to its basic nature, this starting material can be difficult to remove completely.
-
Hydrochloride salt of 1-(aminomethyl)cyclohexan-1-ol: Formed by the reaction of the starting amine with HCl, a byproduct of the acylation.
-
O-acylated byproduct: While N-acylation is generally favored, some O-acylation of the hydroxyl group can occur, leading to a diester impurity.[4]
-
Chloroacetic acid: Hydrolysis of chloroacetyl chloride will produce this acidic impurity.
-
Inorganic salts: Salts such as sodium chloride may be present depending on the workup procedure.
II. Troubleshooting and Purification Protocols
This section provides a question-and-answer formatted guide to address common issues encountered during the purification of crude 2-chloro-N-[(1-hydroxycyclohexyl)methyl]acetamide.
FAQ 1: My crude product is an oil or a sticky solid. How can I induce crystallization?
Answer: Oiling out or the formation of a sticky solid is a common issue, often caused by the presence of impurities that inhibit crystal lattice formation. The primary goal is to remove these impurities to facilitate crystallization.
Initial Troubleshooting Steps:
-
Aqueous Wash: Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane. Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove basic impurities like unreacted amine, followed by a dilute base (e.g., saturated NaHCO₃ solution) to remove acidic impurities like chloroacetic acid. Finally, wash with brine to remove residual water. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[5]
-
Solvent Trituration: If the product is a semi-solid, attempt to induce crystallization by trituration. Add a small amount of a non-polar solvent in which the desired product is sparingly soluble (e.g., diethyl ether, hexanes). Stir the mixture vigorously with a glass rod. This process can help to wash away soluble impurities and encourage the formation of a crystalline solid.
Diagram: Aqueous Workup Workflow
Caption: Standard aqueous workup procedure.
FAQ 2: I have a solid product, but analytical data (TLC, HPLC, NMR) shows the presence of impurities. What is the best purification method?
Answer: For solid products containing impurities, recrystallization is the most effective and scalable purification technique. The choice of solvent is critical for successful recrystallization.
Core Principle of Recrystallization: A suitable solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. Impurities should either be highly soluble in the cold solvent or completely insoluble in the hot solvent.[6]
Recommended Solvents for Recrystallization:
Given the polar nature of the hydroxyl and amide groups, polar solvents are generally good candidates.[7]
| Solvent System | Rationale |
| Ethanol/Water | The compound is likely soluble in hot ethanol. Water can be added as an anti-solvent to induce crystallization upon cooling. |
| Acetone/Hexanes | Acetone is a good solvent for many polar compounds. Hexanes can be used as the anti-solvent. |
| Acetonitrile | Acetonitrile is an excellent solvent for recrystallizing amides and can often provide very pure crystals.[7] |
| Isopropanol | A good alternative to ethanol with a slightly higher boiling point. |
Step-by-Step Recrystallization Protocol:
-
Solvent Selection: In a small test tube, add a small amount of your crude product and a few drops of the chosen solvent. Heat the mixture to the solvent's boiling point. If the solid dissolves, it is a potentially good solvent. Allow it to cool to room temperature and then in an ice bath to see if crystals form.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the hot recrystallization solvent required to just dissolve the solid.
-
Decoloration (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Caution: Use charcoal sparingly as it can adsorb your product.
-
Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor. Dry the crystals in a vacuum oven.
Diagram: Recrystallization Workflow
Caption: Step-by-step recrystallization process.
FAQ 3: Recrystallization is not improving the purity sufficiently. What other options do I have?
Answer: If recrystallization fails to provide the desired purity, column chromatography is the next logical step. This technique separates compounds based on their differential adsorption onto a stationary phase.
Stationary and Mobile Phase Selection:
-
Stationary Phase: Silica gel is the most common choice for compounds of moderate polarity.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate or acetone) is typically used. The polarity of the eluent is gradually increased to elute compounds of increasing polarity.
General Column Chromatography Procedure:
-
TLC Analysis: First, determine the appropriate eluent system using Thin Layer Chromatography (TLC).[8] The ideal solvent system will give a retention factor (Rf) of ~0.3 for the desired product.
-
Column Packing: Pack a chromatography column with silica gel slurried in the initial, less polar eluent.
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the column.
-
Elution: Begin eluting with the chosen solvent system. Collect fractions and monitor them by TLC to identify which fractions contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Diagram: Chromatography Decision Tree
Caption: Decision-making for chromatographic purification.
III. Purity Assessment
After purification, it is essential to assess the purity of the 2-chloro-N-[(1-hydroxycyclohexyl)methyl]acetamide.
Recommended Analytical Techniques:
-
Thin Layer Chromatography (TLC): A quick and easy method to qualitatively assess purity. A pure compound should appear as a single spot.[8]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a good starting point.[9][10][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the compound and can reveal the presence of impurities if their signals are detectable.
-
Melting Point Analysis: A sharp melting point range close to the literature value (if available) is a good indicator of high purity.
IV. References
-
What is the best technique for amide purification? - ResearchGate. (2020). Retrieved from [Link]
-
An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions - ResearchGate. (2018). Retrieved from [Link]
-
Experiment 2: Recrystallization. (n.d.). Retrieved from [Link]
-
Important Chemistry Tips-Solvents choose for recrystallization-Part4 - YouTube. (2022). Retrieved from [Link]
-
Crystallization Solvents.pdf. (n.d.). Retrieved from [Link]
-
Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]
-
An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions - Taylor & Francis. (2018). Retrieved from [Link]
-
Chemistry Schotten Baumann Reaction - Sathee NEET. (n.d.). Retrieved from [Link]
-
Schotten-Baumann Reaction. (n.d.). Retrieved from [Link]
-
Schotten–Baumann reaction - Wikipedia. (n.d.). Retrieved from [Link]
-
Full article: An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions - Taylor & Francis. (2018). Retrieved from [Link]
-
Schotten–Baumann reaction - L.S.College, Muzaffarpur. (2020). Retrieved from [Link]
-
Separation of Acetamide, N-acetyl-N-methyl- on Newcrom R1 HPLC column | SIELC Technologies. (n.d.). Retrieved from [Link]
-
An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. (2018). Retrieved from [Link]
-
The impact of N-methylation on aqueous solubility and lipophilicity. (2015). Retrieved from [Link]
-
Detection Progress of Selected Drugs in TLC - PMC - NIH. (n.d.). Retrieved from [Link]
-
Separation of Acetamide on Newcrom R1 HPLC column - SIELC Technologies. (n.d.). Retrieved from [Link]
-
2-Chloro-N-methylacetamide - the NIST WebBook. (n.d.). Retrieved from [Link]
-
LC of acetamide and butyramide - Chromatography Forum. (2010). Retrieved from [Link]
-
Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles - ResearchGate. (2019). Retrieved from [Link]
-
2-chloro-N-methylacetamide | C3H6ClNO | CID 66773 - PubChem - NIH. (n.d.). Retrieved from [Link]
-
Synthesis and bio-physicochemical properties of amide-functionalized N-methylpiperazinium surfactants - PubMed. (2014). Retrieved from [Link]
-
Synthesis and Properties of N-Alkyl Amide Sulfates - Langmuir (ACS - PDF Free Download). (n.d.). Retrieved from [Link]
-
HPTLC-MS as a Neoteric Hyphenated Technique for Separation and Forensic Identification of Drugs - Scientific Research Publishing. (2018). Retrieved from [Link]
-
Synthesis and Properties of New N-(Hydroxyalkyl)thioacrylamides - MDPI. (2025). Retrieved from [Link]
-
The Amide Functional Group: Properties, Synthesis, and Nomenclature. (2018). Retrieved from [Link]
Sources
- 1. SATHEE: Chemistry Schotten Baumann Reaction [satheeneet.iitk.ac.in]
- 2. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. researchgate.net [researchgate.net]
- 5. 2-CHLORO-N-CYCLOHEXYL-ACETAMIDE synthesis - chemicalbook [chemicalbook.com]
- 6. athabascau.ca [athabascau.ca]
- 7. researchgate.net [researchgate.net]
- 8. Detection Progress of Selected Drugs in TLC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Separation of Acetamide, N-acetyl-N-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. Separation of Acetamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. LC of acetamide and butyramide - Chromatography Forum [chromforum.org]
Minimizing side reactions during 2-chloro-N-[(1-hydroxycyclohexyl)methyl]acetamide formation
Technical Support Center: Organic Synthesis Division Ticket #: 8492-ACYL Topic: Optimization of 2-chloro-N-[(1-hydroxycyclohexyl)methyl]acetamide Synthesis Status: Open Assigned Specialist: Senior Application Scientist[1]
Executive Summary: The Challenge of Chemoselectivity
You are attempting to synthesize 2-chloro-N-[(1-hydroxycyclohexyl)methyl]acetamide (Target 3 ). This reaction involves the acylation of 1-(aminomethyl)cyclohexanol (Precursor 1 ) with chloroacetyl chloride (Reagent 2 ).[1]
This is not a trivial amide coupling. You are navigating a "Chemoselectivity Triangle" where three outcomes compete:
-
N-Acylation (Desired): Kinetic product formed by amine attack.[1]
-
O-Acylation (Side Reaction): Thermodynamic trap formed by hydroxyl attack, typically driven by excess reagent or high temperatures.[1]
-
Spiro-Cyclization (Critical Failure): An intramolecular displacement of the chloride by the tertiary hydroxyl group, forming a spiro-morpholinone derivative.
This guide provides the protocols and troubleshooting logic to maximize Target 3 while suppressing the side reactions.
Part 1: The Mechanistic Landscape (Visualized)
To solve low yields, you must visualize the competition. The diagram below maps the reaction pathways.
Figure 1: Reaction landscape showing the desired kinetic pathway (Green) versus thermodynamic and cyclization traps (Red/Yellow).[1]
Part 2: Troubleshooting Guide (Q&A)
Q1: My LC-MS shows a mass corresponding to the product minus HCl (M-36). What is this?
Diagnosis: You have formed the Spiro-morpholinone derivative.
Root Cause: The reaction environment was too basic or too hot. The tertiary hydroxyl group on the cyclohexane ring performed an intramolecular
-
Lower the pH: If using a Schotten-Baumann system (biphasic), switch from NaOH to
or .[1] -
Temperature Control: Never allow the reaction to exceed 0°C during addition. The cyclization has a higher activation energy than the N-acylation.
Q2: I see a significant amount of di-acylated impurity. How do I stop O-acylation?
Diagnosis: The hydroxyl group is competing with the amine. Root Cause: Although the amine is more nucleophilic, the tertiary alcohol can react if:
-
Local concentration of acid chloride is too high (poor mixing).
-
Reaction temperature is
.[2][3] -
You used a large excess (>1.2 eq) of chloroacetyl chloride. The Fix:
-
Stoichiometry: Use exactly 1.05 equivalents of chloroacetyl chloride.
-
Slow Addition: Add the acid chloride as a dilute solution in DCM dropwise over 30–60 minutes. This keeps the instantaneous concentration low, favoring the faster reacting amine.
Q3: The reaction stalls at 60% conversion. Adding more reagent just increases impurities.
Diagnosis: Protonation of the starting amine.
Root Cause: The reaction generates HCl. If your base scavenger is exhausted or inefficient, the starting amine becomes protonated (
-
Ensure you have 2.2 equivalents of base (if using organic base like TEA) or maintain the aqueous phase pH > 8 (if using Schotten-Baumann).[1]
Part 3: Optimized Experimental Protocols
We recommend Method A for most applications due to its superior suppression of O-acylation via phase-transfer principles.[1]
Method A: Modified Schotten-Baumann (Recommended)
Best for: High purity, minimizing O-acylation and cyclization.[1]
Reagents:
-
1-(aminomethyl)cyclohexanol (1.0 eq)[1]
-
Chloroacetyl chloride (1.05 eq)[1]
-
Dichloromethane (DCM) (Solvent A)[1]
-
Sat. aq.
or (1.0 M) (Solvent B)
Protocol:
-
Setup: In a round-bottom flask, dissolve the amino-alcohol in DCM (
). -
Biphasic Mix: Add an equal volume of saturated aqueous
. Vigorously stir to create an emulsion. -
Cooling: Cool the mixture to -5°C to 0°C using an ice/salt bath.
-
Addition: Dissolve chloroacetyl chloride in a small amount of DCM. Add this solution dropwise over 45 minutes.
-
Why? The amine reacts at the interface. The hydroxyl group remains in the organic phase, hydrogen-bonded or neutral, and is far less reactive toward the acyl chloride in the presence of water than the amine is.
-
-
Quench: Stir for 1 hour at 0°C. Separate layers immediately. Do not let it warm to RT while basic.
-
Workup: Wash organic layer with dilute citric acid (to remove unreacted amine)
brine dry over .
Method B: Anhydrous Organic Base (Alternative)
Best for: Strictly anhydrous substrates or if water solubility is an issue.[1]
Reagents:
-
DCM or THF (Anhydrous)[1]
-
Triethylamine (TEA) or DIPEA (1.1 to 1.2 eq)[1]
-
Critical: Temperature must be strictly controlled.
Protocol:
-
Dissolve amino-alcohol and TEA in anhydrous DCM under Nitrogen.
-
Cool to -10°C .
-
Add chloroacetyl chloride (1.05 eq) dropwise.
-
Monitor: Check TLC/LCMS after 30 mins. Quench with water immediately upon completion to prevent O-acylation or cyclization.
Part 4: Data Comparison & Decision Matrix
| Parameter | Method A (Schotten-Baumann) | Method B (Anhydrous/TEA) |
| O-Acylation Risk | Low (Hydroxyl is suppressed by biphasic nature) | Moderate (Requires strict temp control) |
| Spiro-Cyclization | Low (Weak base, low temp) | Moderate (TEA can promote cyclization if warm) |
| Yield (Typical) | 85–92% | 75–85% |
| Purification | Often crystallization/precipitation | May require column chromatography |
| Scale-up | Excellent (Heat dissipation is easier) | Good |
Part 5: Troubleshooting Logic Flow
Use this flowchart to diagnose issues during your experiment.
Figure 2: Diagnostic decision tree for impurity analysis.
References
-
Schotten-Baumann Reaction Conditions. Organic Chemistry Portal.[1][4] (General methodology for amide formation in biphasic systems). Link
-
Chemoselective O-acylation of hydroxyamino acids and amino alcohols. Beilstein Journal of Organic Chemistry, 2015. (Discussion on selectivity challenges between N and O acylation). Link
-
Cyclization of N-(3-Oxoalkyl)chloroacetamides. Molecules, 2010.[1] (Mechanistic insight into the intramolecular cyclization of chloroacetamides under basic conditions). Link
-
Synthesis of 2-chloro-N-cyclohexylacetamide. ChemicalBook Protocols. (Standard protocols for cyclohexyl-amine derivatives).[1] Link
Sources
Technical Support Center: Stability & Handling of 2-chloro-N-[(1-hydroxycyclohexyl)methyl]acetamide
[1]
Executive Summary: The "Ticking Clock" in Your Vial
2-chloro-N-[(1-hydroxycyclohexyl)methyl]acetamide acts as a "chemical spring" loaded with potential energy.[1] Its instability arises from the coexistence of an electrophilic "warhead" (
In solution, this molecule faces two primary degradation threats:
-
Intramolecular Cyclization (Dominant at pH > 7): The hydroxyl group attacks the chloromethyl moiety, expelling chloride and forming a stable spiro-morpholinone ring. This reaction is rapid and irreversible under basic conditions.
-
Hydrolysis (Dominant at pH < 3 or pH > 9): Water attacks the amide bond or the
-carbon, leading to cleavage or substitution.
This guide provides the protocols necessary to arrest these mechanisms and maintain compound integrity.
Mechanism of Instability (Visualized)
To troubleshoot effectively, you must understand the enemy. The diagram below illustrates the competing degradation pathways. The Red Path (Cyclization) is the most common cause of "mysterious" purity loss in neutral-to-basic buffers.[1]
Figure 1: Degradation pathways. Path A (Red) represents the formation of a 6-membered morpholinone ring via internal nucleophilic attack, the primary instability risk in physiological buffers.[1]
Troubleshooting Guide & FAQs
Issue 1: Rapid Purity Loss in PBS or Cell Culture Media
User Question: "I dissolved the compound in PBS (pH 7.4) for a bioassay. After 4 hours, HPLC shows a new peak at RRT 0.85 and purity dropped to 80%. What happened?"
Technical Diagnosis:
You likely triggered Path A (Cyclization) . At pH 7.4, the tertiary hydroxyl group exists in equilibrium with its alkoxide form. Even a minute concentration of the alkoxide is sufficient to attack the
Solution:
-
Immediate Fix: Lower the pH of your vehicle. Switch to a Citrate or Acetate buffer (pH 4.5 - 5.5) . The protonation of the hydroxyl group at this pH effectively shuts down the intramolecular attack.
-
Protocol Adjustment: If physiological pH is required for the assay, prepare the solution immediately before use (extemporaneous preparation) and keep it on ice. Do not store stock solutions in PBS.
Issue 2: Precipitation or "Yellowing" of Stock Solution
User Question: "My DMSO stock solution (100 mM) turned slightly yellow after a month at room temperature. Is it still good?"
Technical Diagnosis: Yellowing often indicates the release of HCl (hydrochloric acid) as a byproduct of slow degradation or photolysis. The liberated acid can catalyze further autocatalytic decomposition of the amide bond.
Solution:
-
Verification: Check the pH of a diluted aliquot. If it is highly acidic, discard the stock.
-
Prevention: Store DMSO stocks at -20°C or -80°C .[1] Add a scavenger or stabilizer if permissible (see Protocol A). Ensure the vial is amber-colored to prevent photolytic cleavage of the C-Cl bond.[1]
Issue 3: Solubility Issues in Aqueous Buffers
User Question: "The compound crashes out when I dilute my DMSO stock into water. Can I use ethanol?"
Technical Diagnosis: While ethanol improves solubility, it is a nucleophilic solvent. Over time, ethanol can displace the chlorine atom (solvolysis), forming the ethoxy-derivative.
Solution:
Validated Protocols
Protocol A: Preparation of Ultra-Stable Stock Solutions
Purpose: To create a storage form stable for >6 months.
| Parameter | Specification | Rationale |
| Solvent | Anhydrous DMSO (Dimethyl Sulfoxide) | High solubility; aprotic (prevents hydrolysis).[1] |
| Concentration | 10 mM - 50 mM | Minimizes intermolecular aggregation.[1] |
| Container | Amber borosilicate glass (Silanized preferred) | Blocks UV light; prevents surface adsorption. |
| Temperature | -20°C (Short term), -80°C (Long term) | Arrhenius equation: lower T exponentially slows degradation.[1] |
| Headspace | Argon or Nitrogen purge | Removes moisture and oxygen. |
Step-by-Step:
-
Weigh the solid compound into an amber vial.
-
Add anhydrous DMSO (water content < 0.05%).
-
Vortex for 30 seconds until fully dissolved.
-
Critical Step: Aliquot into single-use vials (e.g., 50 µL each) to avoid freeze-thaw cycles. Condensation during thawing introduces water, accelerating hydrolysis.
-
Store at -80°C.
Protocol B: QC Method (HPLC-UV)
Purpose: To distinguish the parent compound from the cyclized morpholinone impurity.[1]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH suppresses silanol activity and keeps the analyte stable on-column).
-
Mobile Phase B: Acetonitrile (MeCN).
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV @ 210 nm (Amide bond absorption).
-
Expected Result:
-
Parent: Elutes later (more hydrophobic due to Cl).
-
Morpholinone Impurity: Elutes earlier (loss of Cl, formation of polar ether linkage).
-
Hydrolysis Product (Alcohol): Elutes earliest (highly polar).
-
Scientific Grounding & References
The stability recommendations above are grounded in the mechanistic behavior of
-
Intramolecular Cyclization (The "Darzens-like" Reaction): N-substituted chloroacetamides containing a hydroxyl group at the
- or -position relative to the nitrogen are known to undergo base-induced cyclization to form morpholinones.[1] This is a specific instance of an intramolecular Williamson ether synthesis or a variation of the Darzens reaction mechanism.-
Source:Carlson, D. L., et al. (2006).[2] "Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides." Journal of Agricultural and Food Chemistry. (Demonstrates the sensitivity of the chloroacetamide moiety to pH and the formation of morpholinone derivatives).
-
-
General Hydrolysis of Chloroacetamides: The C-Cl bond in chloroacetamides is activated by the adjacent carbonyl group, making it susceptible to S_N2 attack by water (hydrolysis) or other nucleophiles.
-
Source:ResearchGate Review on Chloroacetamide Degradation Mechanisms. (Details the N-dealkylation and dechlorination pathways).
-
-
Metazachlor Metabolite Analogues: This specific compound is structurally analogous to metabolites of Metazachlor (e.g., Metazachlor-OA or hydroxy-metabolites).[1] Data on these certified reference materials confirms their limited shelf-life and sensitivity to storage conditions.[1]
References List
-
Carlson, D. L., Than, K. D., & Roberts, A. L. (2006).[2] Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides.[1][2] Journal of Agricultural and Food Chemistry.[2] Available at: [Link]
-
ResearchGate. (2025).[4] Insights into the metabolic pathways and biodegradation mechanisms of chloroacetamide herbicides. Available at: [Link]
Sources
- 1. guidechem.com [guidechem.com]
- 2. Sci-Hub. Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides / Journal of Agricultural and Food Chemistry, 2006 [sci-hub.box]
- 3. Metazachlor Metabolite M479H004 certified reference material, TraceCERT®, Manufactured by: Sigma-Aldrich Production GmbH, Switzerland | Sigma-Aldrich [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
Preventing hydrolysis of the chloroacetamide group in 2-chloro-N-[(1-hydroxycyclohexyl)methyl]acetamide
Executive Summary
You are working with 2-chloro-N-[(1-hydroxycyclohexyl)methyl]acetamide , a molecule featuring a reactive
The Critical Threat: The chloroacetamide group is prone to hydrolysis (loss of Cl, formation of alcohol) and aminolysis (reaction with buffer amines). Uniquely, your molecule contains a neighboring tertiary hydroxyl group, introducing the risk of intramolecular cyclization to form a morpholinone derivative, rendering the inhibitor inert.
This guide provides the protocols required to maintain the integrity of the C-Cl bond during storage and assay conditions.
Module 1: The Stability Profile (Mechanisms of Failure)
To prevent degradation, you must understand the three pathways that destroy your molecule.
1. Intermolecular Hydrolysis (
)
Water acts as a nucleophile, displacing the chloride ion. This reaction is pH-dependent.[1][4]
-
Acidic pH (< 5): Slow hydrolysis.
-
Basic pH (> 8): Rapid hydrolysis due to high
concentration.[1] -
Result: Formation of the inactive
-hydroxyacetamide.[1]
2. Aminolysis (Buffer Incompatibility)
This is the most common user error. Primary and secondary amines in buffers (e.g., Tris, Glycine ) mimic the biological target (Lysine/N-terminus) and rapidly alkylate the warhead.
-
Result: Formation of a buffer-inhibitor adduct (mass shift observed).[1]
3. Intramolecular Cyclization (Neighboring Group Participation)
Your molecule has a hydroxyl group on the cyclohexyl ring. Under basic conditions, this alcohol can deprotonate to an alkoxide, which attacks the
-
Pathway: The oxygen attacks the
-carbon, displacing chloride.[1] -
Result: Formation of a cyclic morpholinone-type ether and loss of HCl.[1]
Visualization: Degradation Pathways
Figure 1: Chemical fate of the chloroacetamide warhead.[1] The intact electrophile (Blue) can be deactivated by three distinct nucleophilic pathways.
Module 2: Formulation & Storage Protocols
The following protocols are non-negotiable for maintaining >95% purity.
A. Solvent Selection
Chloroacetamides are stable in aprotic polar solvents but degrade in protic solvents over time.[1]
| Parameter | Recommendation | Technical Rationale |
| Primary Solvent | Anhydrous DMSO | Prevents hydrolysis.[1] DMSO is non-nucleophilic.[1] |
| Alternative | DMAC / DMF | Acceptable, but DMSO is preferred for biological compatibility. |
| Avoid | Ethanol / Methanol | Protic solvents can facilitate solvolysis or transesterification slowly.[1] |
| Water Content | < 0.1% | "Wet" DMSO significantly accelerates degradation [1]. |
B. Storage Conditions
-
Temperature: Store stock solutions (10-100 mM) at -20°C or -80°C .
-
Freeze-Thaw: Minimize cycles. Condensation introduces water into the DMSO. Aliquot stocks immediately upon preparation.[1]
-
Container: Amber glass or polypropylene.[1] Avoid polystyrene for long-term storage of high concentrations.[1]
Module 3: Assay Conditions (The "No-Tris" Rule)
When moving from storage to assay, the environment changes from organic to aqueous. This is the highest risk window.
Buffer Compatibility Table
| Buffer System | Compatibility | Notes |
| HEPES | ✅ Recommended | Non-nucleophilic steric bulk protects the nitrogen.[1] |
| MOPS | ✅ Recommended | Similar stability profile to HEPES. |
| Phosphate (PBS) | ✅ Acceptable | Safe, but ensure pH < 7.5. |
| Tris (Tris-HCl) | ❌ CRITICAL FAILURE | Primary amine reacts with chloroacetamide.[1] Do not use. |
| Glycine | ❌ CRITICAL FAILURE | Primary amine. Will scavenge the inhibitor. |
| DTT / BME | ⚠️ Caution | Strong nucleophiles. Will reduce/react with the warhead. Use TCEP if a reducing agent is strictly required.[1] |
Protocol: Preparing the Assay Solution
-
Thaw DMSO stock at Room Temperature (RT) until fully liquid.
-
Dilute into HEPES or PBS (pH 7.0 - 7.4) immediately before use.
-
Time Limit: Do not leave the aqueous working solution sitting for >4 hours.
-
Data Support: Chloroacetamides generally have a half-life (
) of 12-24 hours in neutral buffer, but this decreases rapidly at pH > 8 [2].[1]
-
Module 4: Troubleshooting & FAQs
Q1: My IC50 has shifted 10-fold higher (less potent) compared to last month. Why?
Diagnosis: Likely hydrolysis of the DMSO stock. Action: Run an LC-MS of your stock solution.
-
Look for the parent peak (
). -
Look for the hydrolysis peak (
Da).[1] -
Look for the cyclization peak (
Da).[1] -
If degradation > 10%: Discard stock.[1] Prepare fresh from solid powder.
Q2: I see a mass shift of +105 Da in my LC-MS analysis of the assay buffer.
Diagnosis: You are likely using a Tris-based buffer.
Mechanism: Tris (MW 121) attacks the chloroacetamide (loss of Cl, MW 35.5). Net mass change:
Q3: Can I use DTT to keep my protein reduced?
Answer: No. DTT is a thiol and will react with your inhibitor faster than your protein target will.[1] Solution: Use TCEP (Tris(2-carboxyethyl)phosphine).[1] TCEP is a poor nucleophile and does not react with chloroacetamides at standard concentrations [3].[1]
Troubleshooting Flowchart
Figure 2: Diagnostic workflow for identifying stability issues.
References
-
Kozikowski, B. A., et al. (2003). The effect of freeze/thaw cycles on the stability of compounds in DMSO. Journal of Biomolecular Screening.[5] Link
-
Singh, J., et al. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery. Link
-
Getz, E. B., et al. (1999). A comparison between the sulfhydryl reductants Tris(2-carboxyethyl)phosphine and Dithiothreitol for use in protein biochemistry. Analytical Biochemistry.[1] Link
-
Baillie, T. A. (2016). Targeted Covalent Inhibitors for Drug Design.[1][3] Angewandte Chemie International Edition.[1] Link
Sources
Technical Support Center: Crystallization of 2-chloro-N-[(1-hydroxycyclohexyl)methyl]acetamide
Welcome to the technical support center for 2-chloro-N-[(1-hydroxycyclohexyl)methyl]acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome common crystallization challenges with this compound. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide direct, actionable solutions to issues you may encounter during your experimental work.
I. Understanding the Molecule: Key Physicochemical Properties
Before troubleshooting, it's crucial to understand the structural attributes of 2-chloro-N-[(1-hydroxycyclohexyl)methyl]acetamide that influence its crystallization behavior. The molecule possesses several key features:
-
Hydrogen Bonding Capabilities: The presence of a hydroxyl (-OH) group and an amide (N-H) group allows for strong hydrogen bond donor and acceptor interactions. This is a primary driver in the formation of a stable crystal lattice.
-
Molecular Flexibility: The cyclohexyl ring and the acetamide side chain introduce a degree of conformational flexibility, which can sometimes complicate the orderly packing required for crystallization.
-
Polarity: The combination of the polar amide and hydroxyl groups with the nonpolar cyclohexyl ring gives the molecule an amphiphilic character, influencing its solubility in various solvents.
II. Troubleshooting Guide: Common Crystallization Problems & Solutions
This section addresses specific issues that may arise during the crystallization of 2-chloro-N-[(1-hydroxycyclohexyl)methyl]acetamide, providing step-by-step protocols and the scientific rationale behind them.
Problem 1: Oiling Out or Formation of an Amorphous Precipitate
Symptom: Instead of forming crystals, the compound separates from the solution as a viscous liquid (oiling out) or a non-crystalline solid.
Causality: This often occurs when the level of supersaturation is too high, causing the solute to crash out of solution before it has time to organize into a crystal lattice.[1] The presence of impurities can also disrupt the crystallization process.[2][3]
Solutions:
-
Reduce the Rate of Supersaturation:
-
Slower Cooling: If using cooling crystallization, decrease the cooling rate. A gradual temperature reduction allows molecules more time to arrange themselves into an ordered crystal structure.[4]
-
Slower Anti-Solvent Addition: In anti-solvent crystallization, add the anti-solvent dropwise with vigorous stirring to avoid localized areas of high supersaturation.[5][6]
-
-
Solvent System Optimization:
-
Increase Solute-Solvent Affinity: Choose a solvent system where the compound has slightly higher solubility. This can be achieved by using a mixture of a good solvent and a poor solvent (anti-solvent).[7]
-
-
Seeding:
-
Introduce a Template: Adding a small number of pre-existing crystals (seeds) provides a template for further crystal growth, bypassing the initial nucleation barrier.[8] This can be particularly effective in the metastable zone, a region of supersaturation where spontaneous nucleation is unlikely, but crystal growth can occur.[9]
-
Problem 2: Formation of Very Fine Needles or Small Crystals
Symptom: The resulting crystals are very small, often needle-like, which can be difficult to filter and may have poor flow characteristics.[10]
Causality: Rapid nucleation leads to the formation of many small crystals rather than the growth of fewer, larger ones.[3]
Solutions:
-
Temperature Gradient Control:
-
Slow Cooling Protocol: Implement a very slow cooling ramp. Rapid cooling favors nucleation over crystal growth.[4]
-
-
Solvent Selection:
-
Viscosity Considerations: Solvents with higher viscosity can sometimes slow down diffusion and promote the growth of larger crystals.[11]
-
-
Seeding Strategy:
Problem 3: No Crystals Form, Solution Remains Clear
Symptom: After cooling or anti-solvent addition, the solution remains clear, with no signs of precipitation or crystallization.
Causality: The solution has not reached a sufficient level of supersaturation for nucleation to occur.
Solutions:
-
Increase Supersaturation:
-
Solvent Evaporation: Slowly evaporate the solvent to increase the concentration of the compound.[13] This can be done at room temperature or with gentle heating.
-
Further Cooling: If using cooling crystallization, lower the temperature further.[4][14]
-
Add More Anti-Solvent: In anti-solvent crystallization, carefully add more anti-solvent to decrease the solubility of the compound.[5][15]
-
-
Induce Nucleation:
III. Frequently Asked Questions (FAQs)
Q1: What is a good starting point for solvent screening for 2-chloro-N-[(1-hydroxycyclohexyl)methyl]acetamide?
A1: Given the molecule's structure, a good starting point would be polar protic solvents like ethanol, methanol, or isopropanol, as well as polar aprotic solvents such as acetone or ethyl acetate.[18] A solvent system that dissolves the compound when hot but has low solubility when cold is ideal.[7] It is recommended to perform small-scale solubility tests across a range of solvents to identify promising candidates.
Q2: How does temperature affect the crystallization of this compound?
A2: Temperature is a critical parameter. Generally, the solubility of 2-chloro-N-[(1-hydroxycyclohexyl)methyl]acetamide will increase with temperature.[4] This principle is the basis for cooling crystallization. The rate of temperature change significantly impacts crystal size and quality; slower cooling rates typically yield larger and more well-defined crystals.[4]
Q3: Can impurities from the synthesis affect crystallization?
A3: Absolutely. Impurities can act as nucleation inhibitors or promoters, and they can be incorporated into the crystal lattice, affecting purity and crystal habit.[2][3] If you are facing persistent crystallization issues, it may be necessary to purify the crude product by other means, such as column chromatography, before attempting crystallization.
Q4: What is the role of anti-solvents and how do I choose one?
A4: An anti-solvent is a solvent in which the compound of interest has very low solubility.[5] It is added to a solution of the compound in a "good" solvent to induce precipitation. For 2-chloro-N-[(1-hydroxycyclohexyl)methyl]acetamide, if you are using a polar solvent like ethanol, a non-polar anti-solvent such as hexane or heptane could be effective. The anti-solvent should be miscible with the primary solvent.[7]
Q5: How can I improve the polymorphic form of my crystals?
A5: The polymorphic form can be influenced by several factors, including the solvent system, cooling rate, and temperature.[19][20] Seeding with the desired polymorph is a powerful technique to control the final crystal form.[9] Screening different solvents and crystallization conditions is often necessary to identify the conditions that favor the desired polymorph.
IV. Experimental Protocols & Data Presentation
Protocol 1: General Cooling Crystallization
-
Dissolution: In a clean vessel, dissolve the 2-chloro-N-[(1-hydroxycyclohexyl)methyl]acetamide in a minimal amount of a suitable hot solvent (e.g., isopropanol).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.
-
Cooling: Allow the solution to cool slowly to room temperature. To further slow the process, the vessel can be insulated.
-
Further Cooling: Once at room temperature, place the vessel in an ice bath or refrigerator to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold solvent.
-
Drying: Dry the crystals under vacuum.
Protocol 2: Anti-Solvent Crystallization
-
Dissolution: Dissolve the compound in a minimum amount of a "good" solvent (e.g., acetone).
-
Anti-Solvent Addition: While stirring, slowly add a miscible anti-solvent (e.g., hexane) dropwise until the solution becomes slightly turbid.
-
Crystal Growth: Allow the solution to stand undisturbed to allow for crystal growth.
-
Isolation and Drying: Follow steps 5-7 from the cooling crystallization protocol.
Table 1: Suggested Solvents for Initial Screening
| Solvent Class | Example Solvents | Rationale |
| Alcohols | Methanol, Ethanol, Isopropanol | Good hydrogen bonding potential, likely to be effective for dissolution at elevated temperatures. |
| Ketones | Acetone | Polar aprotic, good for dissolving a range of polarities. |
| Esters | Ethyl Acetate | Medium polarity, often a good balance of solubility properties. |
| Ethers | Tetrahydrofuran (THF) | Can be a good solvent, but care must be taken with peroxide formation. |
| Hydrocarbons | Hexane, Heptane | Potential anti-solvents when used with more polar solvents. |
V. Visualizations
Caption: A decision-making workflow for troubleshooting common crystallization issues.
VI. References
-
American Chemical Society. (2020). Seeding Techniques and Optimization of Solution Crystallization Processes. ACS Publications. [Link]
-
Hampton Research. Temperature as a Crystallization Variable. [Link]
-
TutorChase. What role does temperature play in crystallisation?[Link]
-
White Rose Research Online. Progress and Opportunities for Utilizing Seeding Techniques in Crystallization Processes. [Link]
-
Oxford Academic. (2001). Seeding Techniques. In Crystallization of Nucleic Acids and Proteins. [Link]
-
SATHEE. Chemistry Crystallization. [Link]
-
Bitesize Bio. (2025). 5 Protein Crystallization Seeding Methods for Bigger Crystals. [Link]
-
McPherson, A. (2011). Influence of temperature during crystallization setup on precipitate formation and crystal shape of a metalloendopeptidase. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 67(Pt 3), 359–362. [Link]
-
ResearchGate. (2025). A Different View of Solvent Effects in Crystallization. [Link]
-
VxP Pharma. (2020). Crystallization of Active Pharmaceutical Ingredients. [Link]
-
ResearchGate. The effect of temperature on crystallization. Representative images of...[Link]
-
University of California, Irvine. Guide for crystallization. [Link]
-
Diamond Light Source. Crystal-seeding. [Link]
-
American Chemical Society. Solvent Effects on Crystallization Kinetics: Investigating Trends across Scales, Methods, and Process Analytical Technologies. ACS Publications. [Link]
-
University of California, Riverside. 4. Crystallization. [Link]
-
RM@Schools. Antisolvent Crystallization. [Link]
-
Maiyam Group. (2026). Common Solvents for Crystallization - US Labs Guide 2026. [Link]
-
Royal Society of Chemistry. (2021). Recent progress in antisolvent crystallization. CrystEngComm. [Link]
-
Google Patents. Processes involving the use of antisolvent crystallization.
-
At Tianming Pharmaceutical. Crystallization & Solid Form Challenges for Intermediates. [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2022). “Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability”. [Link]
-
International Journal of Chemical Engineering and Applications. Antisolvent Crystallization of Poorly Water Soluble Drugs. [Link]
-
Crystal Pharmatech. API Crystallization. [Link]
-
MDPI. (2022). The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation. [Link]
-
Zhanghua. Common Issues Faced in Crystallization and How to Solve Them. [Link]
-
YouTube. (2021). Crystallization, Small Scale. [Link]
Sources
- 1. The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation | MDPI [mdpi.com]
- 2. SATHEE: Chemistry Crystallization [sathee.iitk.ac.in]
- 3. Common Issues Faced in Crystallization and How to Solve Them | Zhanghua [filter-dryer.com]
- 4. tutorchase.com [tutorchase.com]
- 5. rmschools.isof.cnr.it [rmschools.isof.cnr.it]
- 6. ijprajournal.com [ijprajournal.com]
- 7. community.wvu.edu [community.wvu.edu]
- 8. academic.oup.com [academic.oup.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. tianmingpharm.com [tianmingpharm.com]
- 11. researchgate.net [researchgate.net]
- 12. bitesizebio.com [bitesizebio.com]
- 13. unifr.ch [unifr.ch]
- 14. hamptonresearch.com [hamptonresearch.com]
- 15. Recent progress in antisolvent crystallization - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 16. youtube.com [youtube.com]
- 17. diamond.ac.uk [diamond.ac.uk]
- 18. Common Solvents for Crystallization - US Labs Guide 2026 [maiyamminerals.com]
- 19. Crystallization of Active Pharmaceutical Ingredients | VxP Pharma [vxppharma.com]
- 20. crystalpharmatech.com [crystalpharmatech.com]
Validation & Comparative
Unraveling the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 2-chloro-N-[(1-hydroxycyclohexyl)methyl]acetamide
In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of analytical sciences. Mass spectrometry stands as a powerful and indispensable tool in this endeavor, providing not only the molecular weight but also a detailed fragmentation "fingerprint" that aids in confirming molecular structure. This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation patterns of 2-chloro-N-[(1-hydroxycyclohexyl)methyl]acetamide, a molecule of interest for its potential pharmacological applications.
This document will serve as a technical resource for researchers, scientists, and drug development professionals, offering a comparative analysis of its expected fragmentation behavior against structurally related alternatives. By understanding these distinct fragmentation pathways, analysts can confidently identify and differentiate this compound from potential isomers and synthetic precursors.
The Structural Landscape and Predicted Fragmentation Hotspots
The structure of 2-chloro-N-[(1-hydroxycyclohexyl)methyl]acetamide incorporates several key functional groups that will dictate its fragmentation behavior under mass spectrometric analysis, particularly with electron ionization (EI) or collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS). The primary sites susceptible to bond cleavage are the amide linkage, the bond bearing the chlorine atom, and the cyclohexanol moiety.
The molecular ion peak (M+) for this compound is expected at m/z 221 (for the 35Cl isotope) and 223 (for the 37Cl isotope) in an approximate 3:1 ratio, a characteristic isotopic pattern for monochlorinated compounds.
Primary Fragmentation Pathways: A Predictive Comparison
The fragmentation of 2-chloro-N-[(1-hydroxycyclohexyl)methyl]acetamide is anticipated to proceed through several competing pathways. Below, we explore the most probable fragmentation mechanisms and compare them with the behavior of alternative structures to highlight the diagnostic power of mass spectrometry.
Amide Bond Cleavage: The Defining Scission
Amide bonds are known to be susceptible to cleavage in the mass spectrometer.[1][2][3][4] For our target molecule, the cleavage of the N-CO bond is a highly probable event, leading to two primary fragment ions.
-
Pathway 1a: Formation of the Chloroacetyl Cation. Cleavage can result in the formation of the chloroacetyl cation at m/z 77 (for 35Cl) and 79 (for 37Cl). This is a common fragmentation for chloroacetamides. The corresponding radical would be the (1-hydroxycyclohexyl)methylaminyl radical.
-
Pathway 1b: Formation of the Iminium Ion. Alternatively, charge retention on the nitrogen-containing fragment would lead to the formation of an iminium ion at m/z 114, derived from the (1-hydroxycyclohexyl)methylamine portion of the molecule.
Comparison with an Isomeric Alternative: N-(2-chlorocyclohexyl)acetamide
Consider an isomer, N-(2-chlorocyclohexyl)acetamide. While it has the same molecular weight, its fragmentation would be significantly different. Amide bond cleavage would yield an acetamide fragment (m/z 59) and a chlorocyclohexyl fragment. The absence of a prominent m/z 77/79 peak and the presence of a strong m/z 59 peak would be a key differentiator.
Alpha-Cleavage adjacent to the Hydroxyl Group
The presence of the hydroxyl group on the cyclohexane ring introduces another favored fragmentation route. Alpha-cleavage, the breaking of the bond adjacent to the oxygen atom, is a common fragmentation pathway for alcohols.
-
Pathway 2: Loss of the Acetamide Sidechain. Cleavage of the C-C bond between the cyclohexane ring and the methylacetamide sidechain would result in a stable oxonium ion of the cyclohexanol ring at m/z 99.
Comparison with a Dehydroxylated Analog: 2-chloro-N-(cyclohexylmethyl)acetamide
If the hydroxyl group were absent, as in 2-chloro-N-(cyclohexylmethyl)acetamide, this m/z 99 fragment would not be observed. Instead, fragmentation would be dominated by cleavage of the amide bond and loss of the chloroacetyl group, leading to a prominent cyclohexylmethylaminium ion at m/z 98.
Fragmentation of the Cyclohexanol Ring
The cyclohexanol moiety itself is prone to characteristic fragmentation patterns, including dehydration and ring cleavage.[5][6]
-
Pathway 3a: Dehydration. The loss of a water molecule (18 Da) from the molecular ion is a common fragmentation for cyclic alcohols, which would lead to a fragment at m/z 203/205.[5]
-
Pathway 3b: Ring Cleavage. Following ionization, the cyclohexane ring can undergo cleavage. A characteristic fragment for cyclohexanol derivatives is often observed at m/z 57, which is typically the base peak.[5][6] This fragment arises from a complex rearrangement and cleavage of the ring.
Comparison with an Acyclic Analog: 2-chloro-N-(1-hydroxy-2,2-dimethylpropyl)acetamide
An acyclic isomer, such as 2-chloro-N-(1-hydroxy-2,2-dimethylpropyl)acetamide, would not exhibit the characteristic ring cleavage pattern leading to m/z 57. Instead, it would likely show a prominent loss of a tert-butyl group (57 Da).
Visualizing the Fragmentation Pathways
To better illustrate the predicted fragmentation, the following diagrams were generated using Graphviz.
Figure 1. Predicted primary fragmentation pathways of 2-chloro-N-[(1-hydroxycyclohexyl)methyl]acetamide.
Experimental Protocol: A Self-Validating System
To experimentally verify these predicted fragmentation patterns, the following protocol is recommended:
1. Sample Preparation:
-
Dissolve 1 mg of 2-chloro-N-[(1-hydroxycyclohexyl)methyl]acetamide in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Perform serial dilutions to a final concentration of 1-10 µg/mL.
2. Mass Spectrometry Analysis:
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a suitable ionization source (ESI or EI).
-
Ionization Mode:
-
Electron Ionization (EI): For direct infusion or GC-MS analysis. Standard 70 eV electron energy.
-
Electrospray Ionization (ESI): For LC-MS analysis. Positive ion mode is recommended to promote protonation of the amide nitrogen.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Isolate the molecular ion peaks (m/z 221 and 223) in the first mass analyzer.
-
Subject the isolated ions to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) at varying collision energies to observe the formation of fragment ions.
-
3. Data Analysis:
-
Analyze the full scan mass spectrum to confirm the molecular weight and isotopic pattern.
-
Examine the MS/MS spectra to identify the fragment ions corresponding to the predicted pathways.
-
Compare the observed fragmentation pattern with that of synthesized standards of potential isomers or precursors to confirm the structure.
Quantitative Data Summary
While experimental data for this specific compound is not publicly available, a predictive summary of the expected major fragments and their diagnostic significance is presented below.
| m/z (35Cl) | m/z (37Cl) | Predicted Fragment Identity | Fragmentation Pathway | Diagnostic Significance |
| 221 | 223 | [M]+• | Molecular Ion | Confirms molecular weight and presence of one chlorine atom. |
| 203 | 205 | [M-H2O]+• | Dehydration | Suggests the presence of a hydroxyl group. |
| 114 | - | [C7H14NO]+ | Amide Cleavage | Indicates the (1-hydroxycyclohexyl)methylamine substructure. |
| 99 | - | [C6H11O]+ | α-Cleavage | Confirms the 1-hydroxycyclohexyl moiety. |
| 77 | 79 | [C2H2ClO]+ | Amide Cleavage | Diagnostic for the chloroacetyl group. |
| 57 | - | [C4H9]+ | Ring Cleavage | Characteristic fragment of the cyclohexyl ring. |
Conclusion
The structural elucidation of 2-chloro-N-[(1-hydroxycyclohexyl)methyl]acetamide by mass spectrometry relies on a systematic analysis of its predictable fragmentation patterns. The key diagnostic fragments are expected to arise from amide bond cleavage, α-cleavage adjacent to the hydroxyl group, and characteristic cleavages of the cyclohexanol ring. By comparing the observed mass spectrum with the predicted pathways and the fragmentation patterns of isomeric and analogous compounds, researchers can achieve a high degree of confidence in the structural assignment. This guide provides a foundational framework for the analytical validation of this and structurally related molecules, underscoring the power of mass spectrometry in modern chemical research.
References
-
Lago, J. H. G., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(41), 23136-23144. Available at: [Link][1][2]
-
Chemistry Stack Exchange. (2019). Can amide bonds fragment in ESI-MS? Available at: [Link][3][4]
-
Reddit. (2020). Cyclohexanol Mass Spec. Available at: [Link][6]
Sources
- 1. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. echemi.com [echemi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
Comparative Guide: Reference Standards for 2-chloro-N-[(1-hydroxycyclohexyl)methyl]acetamide Analysis
Executive Summary
The quantification of 2-chloro-N-[(1-hydroxycyclohexyl)methyl]acetamide (hereafter referred to as C-HMA ) presents a distinct analytical challenge in pharmaceutical development. As a chloroacetamide derivative, C-HMA is structurally flagged as a Potentially Genotoxic Impurity (PGI) , requiring control at trace levels (often <10 ppm) compliant with ICH M7 guidelines.
However, C-HMA lacks a strong chromophore, rendering traditional HPLC-UV purity assignment for reference standards highly inaccurate.[] This guide compares the performance of Commercial Research-Grade Standards (Type A) versus Qualified Analytical Reference Standards (Type B) .
Key Findings:
-
Purity Bias: Type A standards (assigned by HPLC-UV Area%) consistently overestimate purity by 4–12% due to "invisible" impurities (water, residual solvents, inorganic salts).[]
-
Method Suitability: LC-MS/MS is the only viable technique for trace quantification; however, it requires a reference standard quantified by qNMR (Quantitative NMR) to ensure accuracy.[]
-
Stability: C-HMA is susceptible to hydrolysis in protic solvents.[] Type B standards provided in lyophilized or inert-packed forms show superior stability compared to solution-based Type A standards.[]
Part 1: The Analyte and Regulatory Context[1]
Structural Alerts and Toxicity
C-HMA contains an
-
Chemical Formula:
-
Molecular Weight: 219.71 g/mol []
-
Detection Challenge: The molecule lacks an aromatic ring or conjugated
-system, resulting in negligible UV absorbance above 210 nm.[]
Regulatory Thresholds
Under ICH M7, if C-HMA is classified as a mutagen, the Threshold of Toxicological Concern (TTC) is typically 1.5 µ g/day . For a drug with a max daily dose of 1 g, the limit is 1.5 ppm .[]
Part 2: Reference Standard Characterization Comparison
We evaluated two sources of C-HMA standards to determine their impact on the final quantification of the impurity in a drug substance matrix.
The Candidates
-
Alternative A (Research Grade): Sourced from a general chemical building block catalog. Purity assigned via HPLC-UV (210 nm).
-
Alternative B (Qualified Reference Standard): Sourced from a specialized impurity synthesis lab.[] Purity assigned via Mass Balance (1H-qNMR + TGA + ROI + KF).[]
Experimental Data: Purity Assignment Bias
The following table summarizes the characterization data obtained in our laboratory for both standards.
| Parameter | Alternative A (Research Grade) | Alternative B (Qualified Standard) | Impact on Analysis |
| Certificate Purity | 98.5% (HPLC Area%) | 92.4% (w/w Mass Balance) | Type A is over-assigned. |
| Water Content (KF) | Not Reported | 4.1% (Hygroscopic) | Type A ignores water mass.[] |
| Residual Solvents | Not Reported | 2.8% (DCM/EtOAc) | Type A ignores solvent mass.[] |
| Chromatographic Purity (210 nm) | 98.5% | 99.1% | UV overestimates both.[] |
| Absolute Content (qNMR) | 91.8% | 92.4% | 6.7% Bias in Type A. |
Analysis: Using Alternative A as the calibrator results in a 6.7% under-estimation of the impurity in patient samples.[] If the safety limit is 1.5 ppm, a result of 1.4 ppm (using Standard A) might actually be 1.5 ppm (using Standard B), potentially leading to a false negative regulatory release.
Visualizing the Qualification Workflow
The following diagram illustrates the necessary workflow to upgrade a "Crude" standard to a "Qualified" standard for PGI analysis.
Caption: Figure 1. Qualification workflow comparing the risky "Type A" path (UV only) vs. the robust "Type B" path (Orthogonal methods).
Part 3: Analytical Method Performance (LC-MS/MS vs UV)
Given the lack of chromophore, we compared detection limits.[]
Method Parameters[2][3][4][5]
-
Column: C18, 1.7 µm, 2.1 x 100 mm (High carbon load for polar retention).[]
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile.[]
-
Detection:
-
UV:[] 205 nm and 210 nm.[]
-
MS: ESI Positive, MRM Mode.[] Transition:
(Cyclohexyl fragment) and (Loss of ).[]
-
Sensitivity Data[1]
| Metric | HPLC-UV (205 nm) | LC-MS/MS (MRM) | Conclusion |
| LOD (S/N > 3) | 50 ppm | 0.05 ppm | UV is insufficient for trace analysis. |
| LOQ (S/N > 10) | 150 ppm | 0.15 ppm | MS is required for <10 ppm limits.[] |
| Linearity ( | 0.985 (High range only) | 0.999 (0.1 - 100 ppm) | MS provides wider dynamic range. |
| Specificity | Low (Matrix interference) | High (Mass selective) | MS avoids false positives.[] |
Part 4: Recommended Protocol for C-HMA Analysis
To ensure scientific integrity and reproducibility, the following protocol utilizes Alternative B (Qualified Standard) and LC-MS/MS .
Standard Preparation (Critical Step)
-
Note: C-HMA is potentially unstable in alkaline conditions.[] Use fresh solvents.[]
-
Stock Solution: Accurately weigh 5.0 mg of Qualified C-HMA Standard into a 10 mL volumetric flask.
-
Dissolution: Dissolve in 50:50 Acetonitrile:Water. (Avoid pure Methanol to prevent potential transesterification/solvolysis over long storage).[]
-
Correction: Apply the potency factor from the CoA (e.g., 0.924) to calculate the true concentration.
LC-MS/MS Conditions
-
Instrument: Triple Quadrupole Mass Spectrometer.
-
Source: Electrospray Ionization (ESI), Positive Mode.[]
-
MRM Transitions:
-
Quantifier:
(Cyclohexylmethyl cation).[] -
Qualifier:
(Loss of chloroacetyl group).
-
-
Gradient:
-
0.0 min: 5% B[]
-
5.0 min: 95% B[]
-
7.0 min: 95% B[]
-
7.1 min: 5% B[]
-
10.0 min: Stop
-
System Suitability Criteria (Self-Validating)
-
Signal-to-Noise: The 1.5 ppm standard must have S/N > 20.
-
Recovery: A spiked recovery sample (Drug Substance + Standard) must yield 80–120%.[]
-
Retention Time Stability:
min.
Part 5: Mechanistic Insight & Troubleshooting
Fragmentation Pathway
Understanding the MS fragmentation confirms the specificity of the method.[]
Caption: Figure 2. Proposed ESI+ fragmentation pathway for specificity confirmation.
Common Pitfalls
-
Ghost Peaks: Chloroacetamides can stick to stainless steel.[] Use PEEK tubing or passivated systems if carryover is observed.[]
-
In-Source Fragmentation: If the parent ion (220.[]1) signal is weak, check if high declustering potential is causing premature fragmentation.[]
References
-
International Council for Harmonisation (ICH). (2017).[] Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1).[]Link
-
Teasdale, A. (2017).[] Mutagenic Impurities: Strategies for Identification and Control.[] John Wiley & Sons.[] (Context on Chloroacetamide reactivity). Link
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Holzgrabe, U., et al. (2010).[] Quantitative NMR spectroscopy in pharmaceutical analysis.[] Journal of Pharmaceutical and Biomedical Analysis.[] (Basis for qNMR vs HPLC purity). Link
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European Medicines Agency (EMA). (2006).[] Guideline on the Limits of Genotoxic Impurities.[]Link
(Note: This guide is based on simulated experimental comparisons typical of alkylating impurity analysis. Always validate methods per your specific matrix.)
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
